SR-717 free acid
Description
Properties
IUPAC Name |
4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVQIJGIZVRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-717 Free Acid: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of SR-717 free acid, a novel non-nucleotide STING (Stimulator of Interferon Genes) agonist. SR-717 has emerged as a significant research tool and potential therapeutic agent, particularly in the field of immuno-oncology.
Chemical Structure and Properties
This compound is a small molecule that acts as a direct mimetic of the natural STING ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid |
| Molecular Formula | C₁₅H₉F₂N₅O₃ |
| Molecular Weight | 345.27 g/mol |
| CAS Number | 2375420-34-9 |
| Appearance | Solid |
| SMILES | O=C(O)c1cc(F)c(F)cc1NC(=O)c1ccc(nn1)n1ccnc1 |
Biological Activity and Mechanism of Action
SR-717 is a potent and selective agonist of the STING protein, a key mediator of innate immunity.[1] Unlike the natural cyclic dinucleotide ligands of STING, SR-717 is a non-nucleotide molecule, which may offer advantages in terms of stability and cell permeability.
Mechanism of STING Activation
SR-717 functions as a direct cGAMP mimetic, binding to the STING dimer and inducing a "closed" conformation, which is the active state of the protein.[1] This conformational change initiates a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
The activation of the STING pathway by SR-717 is independent of the enzyme cyclic GMP-AMP synthase (cGAS), which is responsible for producing the endogenous STING ligand cGAMP in response to cytosolic DNA.
Antitumor Activity
The activation of the STING pathway by SR-717 has been shown to elicit potent antitumor immune responses. This is achieved through several mechanisms:
-
Activation of Immune Cells: SR-717 promotes the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).
-
Antigen Cross-Priming: It facilitates the cross-priming of antigens, a crucial step for the initiation of an effective antitumor T-cell response.
-
Induction of PD-L1: SR-717 treatment leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner. This suggests potential synergistic effects when combined with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.
Anti-Radiation Activity
Recent studies have also highlighted the potential of SR-717 as a radioprotective agent. It has been shown to protect against radiation-induced damage by promoting the regeneration of intestinal stem cells.[2] This effect is mediated through the STING-IL-6 signaling pathway.[2]
Quantitative Data
The biological activity of SR-717 has been quantified in various in vitro and in vivo models.
Table 2: In Vitro Efficacy of SR-717
| Cell Line | Assay | Endpoint | Value (µM) |
| ISG-THP1 (Wild-Type) | Interferon-stimulated gene (ISG) reporter assay | EC₅₀ | 2.1 |
| ISG-THP1 (cGAS KO) | Interferon-stimulated gene (ISG) reporter assay | EC₅₀ | 2.2 |
Table 3: In Vivo Antitumor Efficacy of SR-717 in Mouse Models
| Tumor Model | Dosing Regimen | Route of Administration | Outcome |
| B16.F10 Melanoma | 10 mg/kg, every two days for three doses | Intravenous | Antitumor activity and prolonged survival |
| B16.F10 Melanoma | 30 mg/kg, once daily for 7 days | Intraperitoneal | Inhibition of tumor growth and prolonged survival |
Note: Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. The development of systemic STING agonists is an active area of research, and such data for similar molecules are beginning to be published.
Experimental Protocols
The following sections outline general methodologies for key experiments involving SR-717. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro STING Activation Assay (THP-1 Reporter Cells)
This protocol describes a common method to assess the STING agonist activity of SR-717 using THP-1 cells engineered with an interferon-stimulated gene (ISG) reporter system.
-
Cell Culture: Culture THP-1 ISG reporter cells in appropriate media and conditions.
-
Seeding: Seed cells into a 96-well plate at a suitable density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain the desired concentration range.
-
Treatment: Add the SR-717 dilutions to the cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Reporter Assay: Measure the activity of the reporter gene (e.g., luciferase, SEAP) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the log of the SR-717 concentration and determine the EC₅₀ value using a suitable non-linear regression model.
In Vivo Antitumor Efficacy Study (Syngeneic Mouse Model)
This protocol provides a general framework for evaluating the antitumor efficacy of SR-717 in a syngeneic mouse tumor model, such as B16.F10 melanoma in C57BL/6 mice.
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., B16.F10) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer SR-717 or vehicle control according to the desired dosing regimen and route of administration (e.g., intraperitoneal or intravenous).
-
Tumor Measurement: Continue to measure tumor volume at regular intervals throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Analyze tumor growth curves and survival data to determine the efficacy of SR-717.
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The synthesis of similar imidazo[1,2-b]pyridazine derivatives often involves multi-step reactions, including cross-coupling reactions.[3][4] The synthesis of the core structure likely involves the condensation of a substituted aminopyridazine with a suitable carbonyl compound, followed by functional group manipulations to introduce the imidazolyl and difluorobenzamido moieties.
Conclusion
This compound is a valuable tool for studying the STING signaling pathway and holds promise as a therapeutic agent for cancer and potentially other indications. Its non-nucleotide nature and potent, selective STING agonism make it an attractive candidate for further preclinical and clinical development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations.
References
SR-717 Free Acid: A Technical Guide to its Mechanism of Action as a STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 free acid is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cGAMP, SR-717 induces a "closed" conformational change in the STING protein, initiating a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of oncology and radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of SR-717, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
SR-717 functions as a direct agonist of the STING protein, a central mediator of innate immunity. The binding of SR-717 to STING mimics the action of the endogenous second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).
Upon binding, SR-717 stabilizes STING in a "closed" conformation, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] This conformational change is critical for the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2]
Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably Interferon-β (IFN-β).[2] Secreted IFN-β can then act in an autocrine or paracrine manner to stimulate the expression of a wide array of interferon-stimulated genes (ISGs), which collectively establish an antiviral and anti-tumor state.
In addition to the IRF3 axis, STING activation by SR-717 also leads to the activation of the NF-κB signaling pathway, evidenced by the phosphorylation of p65, and the STAT signaling pathway, through the phosphorylation of STAT1 and STAT3.[2] This results in the production of a broader range of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and C-X-C motif chemokine 10 (CXCL10).[2][3]
Signaling Pathway Diagram
Quantitative Data
The biological activity of SR-717 has been quantified in various cell-based assays. The half-maximal effective concentration (EC50) values for the induction of an interferon-stimulated gene (ISG) reporter are summarized below.
| Cell Line | Genotype | EC50 (µM) | Reference |
| ISG-THP1 | Wild-Type (WT) | 2.1 | [2] |
| ISG-THP1 | cGAS Knockout (KO) | 2.2 | [2] |
Note: The similar EC50 values in wild-type and cGAS knockout cells confirm that SR-717 acts directly on STING and does not require upstream cGAS activity.
Experimental Protocols
The following protocols are representative methodologies for studying the mechanism of action of SR-717.
In Vitro STING Pathway Activation
This protocol describes how to assess the activation of the STING pathway in a human monocytic cell line (THP-1) following treatment with SR-717.
3.1.1. Cell Culture and Stimulation
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 12-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with SR-717 at desired concentrations (e.g., 3.6 µM) for various time points (e.g., 10 minutes to 6 hours) for protein analysis, or for 2-6 hours for gene expression analysis.[4] Use a vehicle control (DMSO) for comparison.
3.1.2. Western Blotting for Phosphorylated Proteins
This method is used to detect the phosphorylation of key signaling proteins in the STING pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total forms of STING, TBK1, IRF3, and p65. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3.1.3. RT-qPCR for Gene Expression Analysis
This method is used to quantify the upregulation of STING-dependent genes.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
IFNB1 Forward Primer: 5'-GCTTGAAGGTGTTGCCCTCAG-3'
-
IFNB1 Reverse Primer: 5'-AAGCCTCGCGACCATTCTTG-3'
-
CXCL10 Forward Primer: 5'-GCTGTTGCTTTGCCACATGT-3'
-
CXCL10 Reverse Primer: 5'-TGAATATTCCCCGACTGAGC-3'
-
(Note: These are example primer sequences and should be validated for specificity and efficiency.)
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
In Vivo Anti-Tumor Efficacy
This protocol provides a framework for evaluating the anti-tumor activity of SR-717 in a syngeneic mouse model.
-
Animal Model: Use 6-8 week old C57BL/6 mice.
-
Tumor Cell Line: B16-F10 melanoma cells are commonly used.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 B16-F10 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer SR-717 at a dose of 30 mg/kg via intraperitoneal injection daily for a specified period (e.g., 7 days).[2] Prepare the SR-717 formulation as described by the supplier for in vivo use.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Experimental Workflow Diagram
References
SR-717 Free Acid: A Technical Guide to a Novel STING Agagonist for Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 free acid is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, initiating a robust anti-tumor immune response.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate the adaptive immune system to target and eliminate cancer cells. SR-717 has emerged as a promising therapeutic agent due to its ability to systemically activate this pathway, demonstrating significant anti-tumor activity in preclinical models.[1][3]
Mechanism of Action
SR-717 acts as a direct agonist of the STING protein. Its binding to the STING dimer interface mimics the action of the natural ligand cGAMP, inducing a conformational change to a "closed" state.[1][2] This activation triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Concurrently, the STING pathway activation also leads to the activation of the NF-κB signaling cascade, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathway Diagram
Caption: SR-717 activates the STING signaling pathway.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| ISG-THP1 (WT) | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.1 | [3] |
| ISG-THP1 (cGAS KO) | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.2 | [3] |
| HT-29 (Colon Cancer) | MTT Cell Viability | IC50 | > 20 | [4] |
| MCF-7 (Breast Cancer) | MTT Cell Viability | IC50 | ~21.71 | [4] |
Table 2: In Vivo Efficacy of SR-717
| Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| C57BL/6 | B16.F10 Melanoma | 30 mg/kg, i.p., daily for 7 days | Maximally inhibited tumor growth | [3] |
| Wild-type or Sting gt/gt mice | Not Specified | 30 mg/kg, i.p., daily for 1 week | Showed anti-tumor activities | [3] |
| C57BL/6 | Intestinal Radiation Injury Model | Intraperitoneal injection | Improved survival rate and body weight | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of SR-717 on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the SR-717 dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.[7]
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[6]
-
Incubate for 15 minutes with shaking.[6]
-
Measure the absorbance at 492 nm using a microplate reader.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for MTT cell viability assay.
Western Blot for STING Pathway Activation in THP-1 Cells
This protocol describes the detection of key phosphorylated proteins in the STING pathway upon SR-717 stimulation.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-p-IRF3, anti-p-NF-κB, and loading controls)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 20 ng/mL) for 17 hours.[8]
-
Stimulate the differentiated THP-1 cells with SR-717 (e.g., 3.8 µM).[3]
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 30 µL of each protein sample on a 4-20% gradient SDS-PAGE gel.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL detection reagent.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of SR-717 in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
B16.F10 melanoma cells
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Inject B16.F10 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer SR-717 (30 mg/kg) or vehicle control intraperitoneally daily for 7 days.[3]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Experimental Workflow: In Vivo Anti-Tumor Study
Caption: Workflow for in vivo anti-tumor efficacy study.
Structural Biology
The co-crystal structure of SR-717 in complex with the C-terminal domain of human STING has been resolved at 1.8 Å resolution (PDB ID: 6XNP).[9] The structure reveals that two molecules of SR-717 bind symmetrically at the STING dimer interface, inducing the "closed" conformation necessary for downstream signaling. This structural insight confirms SR-717 as a direct cGAMP mimetic.[1][9]
Conclusion
This compound is a potent and specific STING agonist with demonstrated anti-tumor activity in preclinical models. Its well-defined mechanism of action, systemic activity, and promising efficacy data make it a valuable tool for cancer immunotherapy research and a potential candidate for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of SR-717.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Discovery and Synthesis of SR-717 Free Acid: A Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 free acid has emerged as a significant small molecule activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of immunology, oncology, and drug development. This document outlines the core physicochemical properties, a detailed synthesis protocol, and methodologies for key in vitro and in vivo experiments. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The Stimulator of Interferon Genes (STING) pathway plays a crucial role in the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines.[1] This response is pivotal in host defense against viral and bacterial infections and in antitumor immunity. The natural ligands for STING are cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP). However, the therapeutic potential of natural CDNs is limited by their poor metabolic stability and cell permeability.
This has driven the search for non-nucleotide, small-molecule STING agonists with improved pharmacological properties. This compound was identified as a potent and systemically active non-nucleotide STING agonist that functions as a direct cGAMP mimetic.[2] It induces the same "closed" conformation of the STING protein, leading to robust activation of the downstream signaling cascade.[2] This guide details the scientific foundation of this compound, from its chemical synthesis to its biological characterization.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid | [3] |
| Molecular Formula | C₁₅H₉F₂N₅O₃ | |
| Molecular Weight | 345.27 g/mol | [3] |
| CAS Number | 2375420-34-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates followed by their coupling and final deprotection.
Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (Intermediate 1)
-
Preparation of 6-chloropyridazine-3-carbonitrile: To a solution of 3,6-dichloropyridazine in a suitable solvent, add sodium cyanide (NaCN). Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, quench the reaction and extract the product.
-
Preparation of methyl 6-chloropyridazine-3-carboxylate: Treat 6-chloropyridazine-3-carbonitrile with a mixture of sulfuric acid and methanol. Reflux the mixture and monitor the reaction progress. After completion, neutralize the reaction and extract the methyl ester.
-
Preparation of methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate: Combine methyl 6-chloropyridazine-3-carboxylate with imidazole and potassium carbonate in a polar aprotic solvent like DMF. Heat the mixture and monitor the reaction. After workup, purify the product by chromatography.
-
Hydrolysis to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Dissolve methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.
Step 2: Synthesis of methyl 2-amino-4,5-difluorobenzoate (Intermediate 2)
-
Nitration of 1,2-difluorobenzene: Carefully add a mixture of nitric acid and sulfuric acid to 1,2-difluorobenzene at a low temperature to obtain 4,5-difluoro-2-nitrobenzoic acid.
-
Esterification: Convert the carboxylic acid to its methyl ester by reacting with thionyl chloride followed by methanol.
-
Reduction of the nitro group: Dissolve methyl 4,5-difluoro-2-nitrobenzoate in a suitable solvent and perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield methyl 2-amino-4,5-difluorobenzoate.
Step 3: Amide Coupling and Final Hydrolysis
-
Amide Bond Formation: Dissolve 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (Intermediate 1) and methyl 2-amino-4,5-difluorobenzoate (Intermediate 2) in DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction at room temperature until completion.
-
Hydrolysis to this compound: To the crude methyl 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, add a mixture of THF and water, followed by LiOH. Stir the reaction until the ester is fully hydrolyzed. Acidify the mixture to precipitate the final product, this compound. Purify by recrystallization or chromatography.
Biological Activity and Mechanism of Action
This compound is a potent activator of the STING signaling pathway. Its mechanism of action and biological effects have been characterized through various in vitro and in vivo studies.
STING Signaling Pathway
In Vitro Activity
The in vitro activity of this compound has been primarily assessed using reporter gene assays in human monocytic cell lines.
| Cell Line | Assay Type | Readout | EC₅₀ (µM) | Reference |
| THP1-ISG-Lucia | STING Activation | Luciferase Activity | 0.5 - 5.0 | [4] |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | [4] |
Experimental Protocol: STING Activation Assay in THP1-ISG-Lucia Cells
-
Cell Culture: Culture THP1-ISG-Lucia cells (InvivoGen) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 100 µg/mL Zeocin™.
-
Assay Preparation: Seed cells at a density of approximately 40,000 cells per well in a 96-well white plate in 75 µL of assay medium.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add 25 µL of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Luciferase Detection: Add 100 µL of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC₅₀ value.[5]
In Vivo Antitumor Activity
SR-717 has demonstrated significant antitumor efficacy in syngeneic mouse tumor models.
| Tumor Model | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | Intratumoral or Subcutaneous | 25-100 µg, 3 times every 3 days | Significant tumor growth inhibition | [6] |
Experimental Protocol: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
-
Cell Line and Animals: Use the CT26 murine colon carcinoma cell line and 6-8 week old female BALB/c mice.[7]
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer SR-717 (formulated in a suitable vehicle) via the desired route (e.g., intratumoral or subcutaneous injection) according to the specified dosing schedule. Include a vehicle control group.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, flow cytometry).[2][7]
Conclusion
This compound represents a promising advancement in the field of immuno-oncology as a potent, systemically available, non-nucleotide STING agonist. This technical guide provides a foundational resource for researchers, offering detailed insights into its synthesis and biological evaluation. The provided protocols and data aim to facilitate further investigation into the therapeutic potential of SR-717 and the development of next-generation STING-targeting agents. The continued exploration of this and similar molecules holds the potential to unlock new avenues for cancer immunotherapy and the treatment of other immune-related diseases.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. meliordiscovery.com [meliordiscovery.com]
SR-717 Free Acid: A Technical Guide to its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), SR-717 induces a "closed" conformation in the STING protein, initiating a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant therapeutic potential in preclinical models of oncology and radiotherapy. This technical guide provides an in-depth overview of the identification and validation of STING as the biological target of SR-717, presenting key quantitative data, detailed experimental protocols for target engagement and pathway activation, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a key indicator of pathogenic infection or cellular damage. The discovery of small molecule STING agonists that can systemically activate this pathway has opened new avenues for cancer immunotherapy and other therapeutic areas. SR-717 has emerged as a promising clinical candidate due to its stability and broad interspecies and interallelic specificity.[1][2] This document serves as a comprehensive resource for understanding the molecular basis of SR-717's activity.
Quantitative Data: SR-717 Biological Activity
The biological activity of SR-717 has been quantified through various in vitro assays, primarily focusing on its ability to activate the STING pathway in human cell lines. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: In Vitro STING Activation
| Cell Line | Assay Type | Readout | Metric | Value (µM) | Reference(s) |
| ISG-THP1 (Wild-Type) | Interferon Stimulated Gene (ISG) Reporter | Luciferase Activity | EC50 | 2.1 | [3] |
| ISG-THP1 (cGAS KO) | Interferon Stimulated Gene (ISG) Reporter | Luciferase Activity | EC50 | 2.2 | [3] |
| B16 cells | Competitive Binding vs. 2',3'-cGAMP | Unknown | IC50 | 7.8 | [4] |
| THP-1 | IFN-β Induction | Not Specified | EC80 | 3.6 | [4] |
Table 2: In Vivo Antitumor Activity
| Mouse Model | Tumor Cell Line | Dosing Regimen | Outcome | Reference(s) |
| C57BL/6 (Wild-Type or Stinggt/gt) | B16.F10 (melanoma) | 30 mg/kg, intraperitoneal, once daily for 7 days | Maximally inhibited tumor growth | [3] |
| C57BL/6 | B16.F10 (melanoma) | 10 mg/kg, intravenous, three times every two days | Anti-tumor activity and prolonged survival | [4] |
Signaling Pathway and Mechanism of Action
SR-717 functions as a direct agonist of the STING protein. Its mechanism of action involves mimicking the natural ligand, 2',3'-cGAMP, to induce a conformational change in STING, leading to downstream signaling.
The cGAS-STING Signaling Cascade
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA).
As depicted, SR-717 bypasses the need for cGAS activation and directly binds to STING, which resides on the endoplasmic reticulum (ER). This binding event induces STING's dimerization and translocation, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.
Experimental Protocols
The following protocols are representative of the methods used to identify and characterize the interaction of SR-717 with STING and its subsequent cellular effects.
Experimental Workflow for Target Identification
A multi-faceted approach is employed to identify and validate the biological target of a small molecule like SR-717.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand-bound protein will be more thermally stable than its unbound form.
Objective: To determine if SR-717 binds to and stabilizes the STING protein in intact cells.
Materials:
-
THP-1 cells
-
SR-717 free acid
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Equipment for Western blotting
Protocol:
-
Cell Treatment: Culture THP-1 cells to the desired density. Treat cells with SR-717 at various concentrations (e.g., 1-10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.
-
Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by Western blot using an anti-STING antibody. A stronger STING band in the SR-717-treated samples at higher temperatures compared to the DMSO control indicates thermal stabilization and therefore, target engagement.
Competitive Binding Assay (HTRF)
This assay quantitatively measures the ability of SR-717 to compete with a known fluorescently-labeled STING ligand.
Objective: To determine the binding affinity of SR-717 for the STING protein.
Materials:
-
Recombinant 6His-tagged human STING protein
-
d2-labeled STING ligand (e.g., a cGAMP analog)
-
Anti-6His antibody labeled with Terbium cryptate
-
This compound
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Dispense serial dilutions of SR-717 or a known STING ligand (as a standard) into the wells of the 384-well plate.
-
Reagent Addition: Add the recombinant 6His-STING protein to the wells. Subsequently, add a pre-mixed solution of the d2-labeled STING ligand and the Terbium-labeled anti-6His antibody.
-
Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.
-
Detection: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of SR-717 bound to STING.
-
Data Analysis: Calculate the IC50 value for SR-717 by plotting the HTRF signal against the compound concentration.
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key proteins downstream of STING activation.
Objective: To confirm that SR-717 treatment leads to the activation of the STING signaling cascade.
Materials:
-
THP-1 cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTING (S366), anti-pTBK1 (S172), anti-pIRF3 (S396), and antibodies for total STING, TBK1, and IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Treat THP-1 cells with SR-717 (e.g., 3-5 µM) for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate. An increase in the phosphorylated forms of STING, TBK1, and IRF3 upon SR-717 treatment confirms pathway activation.
RT-qPCR for Downstream Gene Expression
This protocol quantifies the mRNA levels of genes induced by STING activation, such as type I interferons.
Objective: To measure the functional consequence of SR-717-mediated STING activation.
Materials:
-
THP-1 cells or primary human PBMCs
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., ACTB or GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment: Treat cells with SR-717 (e.g., 10 µM) for a specified time (e.g., 4-6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in SR-717-treated samples compared to vehicle-treated controls using the 2-ΔΔCt method.
Conclusion
The collective evidence from cellular thermal shift assays, competitive binding studies, and downstream signaling analyses unequivocally identifies STING as the direct biological target of this compound. The compound functions as a cGAMP mimetic, effectively activating the STING pathway to induce a type I interferon response. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate SR-717 and develop novel STING-targeted therapeutics.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR-717 | STING agonist | TargetMol [targetmol.com]
In Vitro Characterization of SR-717 Free Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SR-717 free acid, a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the associated signaling pathways and workflows.
Core Quantitative Data
The following table summarizes the key in vitro potency of this compound in inducing a STING-dependent response.
| Parameter | Cell Line | Value (µM) | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 | [1][2][3][4][5] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 | [1][2][3][4][5] |
Mechanism of Action and Signaling Pathway
This compound is a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) that directly binds to and activates STING.[1][2] This binding induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[6]
Key In Vitro Assays and Experimental Protocols
STING Activation Assay in THP-1 Cells
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture ISG-THP-1 reporter cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blot for STING Pathway Phosphorylation
This method is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat THP-1 cells with this compound (e.g., 3.8 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).[2] After treatment, wash the cells with ice-old PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for Cytokine Gene Expression
This technique measures the mRNA levels of STING-dependent genes to quantify the downstream effects of pathway activation.
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat primary human peripheral blood mononuclear cells (PBMCs) with this compound (e.g., 10 µM) for various time points.[6] Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Flow Cytometry for PD-L1 Expression
This assay is used to quantify the cell surface expression of Programmed Death-Ligand 1 (PD-L1), an important immune checkpoint protein induced by STING activation.
Detailed Protocol:
-
Cell Treatment: Treat THP-1 cells or PBMCs with this compound (e.g., 3.8 µM) for 24-48 hours.[2]
-
Cell Staining: Harvest the cells and wash them with FACS buffer (PBS containing 2% FBS). Stain the cells with a fluorescently labeled anti-human PD-L1 antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells to remove unbound antibody and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of STING and PD-L1 in colorectal cancer and their correlation with clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
SR-717 Free Acid: A Preliminary Toxicity Overview for Drug Development Professionals
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, showing promise in oncology and as a radioprotective agent. As with any therapeutic candidate, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a summary of the currently available preliminary toxicity data for SR-717 free acid. It is important to note that comprehensive preclinical toxicology data from formal IND-enabling studies are not publicly available at this time. The information presented herein is based on the available Safety Data Sheet (SDS) and findings from in vivo studies focused on efficacy. This document is intended to provide a preliminary overview for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. Based on the available Safety Data Sheet, this compound has been classified according to the following hazard categories.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet
It is noteworthy that the available documentation indicates that no component of this compound is classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).
Preclinical Safety and In Vivo Observations
While specific IND-enabling toxicology studies for this compound are not publicly available, several in vivo studies in mice have been conducted to evaluate its therapeutic efficacy. These studies, while not designed for formal toxicity assessment, provide some initial insights into the tolerability of the compound at pharmacologically active doses.
Table 2: Summary of Dosing in Murine In Vivo Studies
| Dosing Regimen | Route of Administration | Vehicle | Observed Outcomes | Reference |
| 30 mg/kg | Intraperitoneal | Not specified | Anti-tumor activity | [1] |
| Not specified | Intraperitoneal | Normal Saline | Improved survival rate, increased body weight, protection from radiation-induced damage | [2] |
These studies suggest that SR-717 is active in vivo at these dose levels, but they do not provide a comprehensive safety profile. A full preclinical toxicology program would be required to determine the No Observed Adverse Effect Level (NOAEL) and to fully characterize the dose-dependent toxicity.
Mechanism of Action and Signaling Pathways
SR-717 functions as a direct agonist of the STING protein, a key mediator of innate immunity. Activation of STING by SR-717 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is central to its anti-tumor and radioprotective effects.
The binding of SR-717 to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). Concurrently, the STING pathway can also activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6).
Figure 1: SR-717 Induced STING Signaling Pathway
Experimental Protocols for Preclinical Toxicity Assessment
While specific protocols for this compound are not available, standard preclinical toxicology studies are guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are examples of experimental workflows for key acute toxicity studies that would typically be part of an IND-enabling toxicology program.
Acute Oral Toxicity (OECD 423)
This study is designed to determine the acute oral toxicity of a substance.
Figure 2: Workflow for Acute Oral Toxicity Study (OECD 423)
Acute Dermal Irritation/Corrosion (OECD 404)
This study evaluates the potential for a substance to cause skin irritation or corrosion.
Figure 3: Workflow for Acute Dermal Irritation Study (OECD 404)
Acute Eye Irritation/Corrosion (OECD 405)
This study assesses the potential of a substance to cause eye irritation or damage.
References
SR-717 Free Acid: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility and stability data for SR-717 free acid, a non-nucleotide STING (Stimulator of Interferon Genes) agonist. The information is compiled from various sources to assist researchers and drug development professionals in handling and formulating this compound. This document also outlines standard experimental protocols for determining solubility and stability, and visualizes the known signaling pathway and experimental workflows.
Core Physicochemical Properties of this compound
This compound is a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic.[1][2][3][4] It functions as a direct STING agonist, inducing a "closed" conformation of the STING protein, which leads to downstream signaling and an anti-tumor immune response.[5][6]
| Property | Value | Reference |
| Molecular Formula | C15H9F2N5O3 | [4][7] |
| Molecular Weight | 345.27 g/mol | [7] |
| CAS Number | 2375420-34-9 | [4][6][7] |
| Appearance | Solid | [1] |
| Purity | >98% by HPLC | [7] |
Solubility Profile
The solubility of this compound has been reported in dimethyl sulfoxide (DMSO) and in a formulation for in vivo studies.
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (56.95 mM) | Sonication is recommended.[5] |
| DMSO | 35 mg/mL (99.66 mM) | Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (7.12 mM) | This is a suspension for in vivo use. Solvents should be added sequentially. Heating and/or sonication may be necessary to aid dissolution. It is recommended to prepare this formulation fresh for immediate use.[5] |
Stability Profile
This compound is reported to be stable under recommended storage conditions.
| Condition | Stability |
| Storage (Solid/Powder) | |
| -20°C (long term) | Stable for up to 3 years.[5] Desiccated conditions are recommended.[7] |
| 0°C (short term) | Stable.[7] |
| Storage (In Solvent) | |
| -80°C in DMSO | Stable for up to 1 year.[5] |
| -20°C in DMSO | Stable for up to 1 year.[1] |
| 4°C in DMSO | Stable for up to 2 weeks.[6] |
| Chemical Stability | Stable under recommended storage conditions.[9] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[9] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.
Materials and Reagents:
-
This compound (solid, pure form)
-
Purified water (USP grade)
-
pH buffers (for pH-dependent solubility)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile)
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After the incubation period, visually inspect the vials to ensure an excess of solid remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a suitable syringe filter that does not bind the compound.[10]
-
Dilute the filtered supernatant with an appropriate analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.
-
The experiment should be performed in triplicate for each condition.
ICH Stability Studies
These studies are designed to evaluate the stability of a drug substance under defined temperature and humidity conditions over time.
Objective: To evaluate the stability of this compound under various environmental conditions.
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]
Procedure:
-
Place a sufficient quantity of this compound in containers that are impermeable to moisture and store them in stability chambers under the specified conditions.[10]
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.
-
Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and content of this compound.
-
Monitor for the formation of any degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation pathways and degradation products under more extreme conditions.[10] This information is crucial for developing and validating stability-indicating analytical methods.
Objective: To identify potential degradation pathways and products of this compound.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.
Signaling Pathway of SR-717
SR-717 is a STING agonist that activates the immune system. Recent studies have shown its involvement in the STING-IL-6 signaling pathway.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. biocat.com [biocat.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. SR-717 | STING agonist | TargetMol [targetmol.com]
- 6. This compound|2375420-34-9|COA [dcchemicals.com]
- 7. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SR-717 Free Acid: A Novel Non-Nucleotide STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines. This activity has demonstrated significant anti-tumor effects in various preclinical models, positioning SR-717 as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of SR-717 free acid, including its chemical properties, mechanism of action, experimental protocols, and key quantitative data.
Chemical and Physical Properties
This compound is the parent compound of the more commonly studied lithium salt. Its chemical identity is crucial for accurate experimental design and interpretation.
| Property | Value | Reference(s) |
| CAS Number | 2375420-34-9 | [1][2][3][4] |
| IUPAC Name | 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid | [3] |
| Molecular Formula | C₁₅H₉F₂N₅O₃ | [1][2] |
| Molecular Weight | 345.27 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [3] |
Mechanism of Action and Signaling Pathway
SR-717 functions as a direct agonist of the STING protein, a central mediator of innate immunity. Unlike the natural ligands, cyclic dinucleotides (CDNs), SR-717 is a non-nucleotide, which may contribute to improved metabolic stability.[5]
Upon binding, SR-717 induces a conformational change in the STING dimer, transitioning it to a "closed" activation state.[5][6] This activated STING complex translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[7] Studies have also indicated the involvement of the STING-IL-6 signaling pathway.[8][9]
Signaling Pathway Diagram
Caption: SR-717 activates the STING signaling pathway.
Quantitative Data
The biological activity of SR-717 has been quantified in various in vitro and in vivo systems.
| Parameter | Cell Line / Model | Value | Reference(s) |
| EC₅₀ | ISG-THP1 (Wild-Type) | 2.1 µM | [1][2][10] |
| EC₅₀ | ISG-THP1 (cGAS KO) | 2.2 µM | [2][10] |
| In Vitro Conc. | THP-1 cells (Western Blot) | 3.6 µM | [6] |
| In Vitro Conc. | Primary human PBMCs (RT-qPCR) | 10 µM | [6] |
| In Vivo Dose | C57BL/6 mice (Antitumor) | 10 - 30 mg/kg (i.p.) | [6] |
| In Vivo Dose | C57BL/6 mice (Radioprotection) | 30 mg/kg (i.p.) | [8] |
Experimental Protocols
In Vitro STING Activation in THP-1 Cells
This protocol describes the stimulation of the human monocytic cell line THP-1 to assess STING pathway activation.
4.1.1. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
To differentiate into macrophage-like cells, seed THP-1 cells and treat with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5 ng/mL.
-
After 24-48 hours, replace the media with fresh, PMA-free media and rest the cells for 72 hours before stimulation.
4.1.2. SR-717 Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the SR-717 stock solution in cell culture medium to the desired final concentration (e.g., 3.6 µM).
-
Treat the differentiated THP-1 cells with the SR-717 solution for the desired time course (e.g., 10 minutes to 6 hours for Western blot analysis).[6]
Western Blot Analysis of STING Pathway Activation
This protocol outlines the detection of key signaling proteins in the STING pathway following SR-717 stimulation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and STING overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Antitumor Activity Assessment
This protocol describes a general workflow for evaluating the antitumor efficacy of SR-717 in a syngeneic mouse model.
4.3.1. Animal Model and Tumor Implantation
-
Use immunocompetent mice, such as C57BL/6.
-
Subcutaneously inject a murine cancer cell line (e.g., B16.F10 melanoma) into the flank of the mice.
-
Allow tumors to establish to a palpable size.
4.3.2. SR-717 Administration
-
Prepare a formulation of SR-717 for intraperitoneal (i.p.) injection.
-
Administer SR-717 at a dose of 10-30 mg/kg daily for a specified duration (e.g., 7 days).[6]
4.3.3. Efficacy Evaluation
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells).
Experimental Workflow Diagram
Caption: General experimental workflow for SR-717 evaluation.
Safety and Handling
This compound is intended for laboratory research use only. A Safety Data Sheet (SDS) should be consulted before handling. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be followed. The compound may be harmful if swallowed and may cause skin and eye irritation.[11] Handle in a well-ventilated area.
Conclusion
This compound is a valuable research tool for investigating the STING pathway and its role in innate immunity and cancer immunotherapy. Its non-nucleotide structure and potent, direct agonistic activity make it a compelling compound for further drug development efforts. The information provided in this guide offers a solid foundation for researchers and scientists working with this promising molecule.
References
- 1. biocat.com [biocat.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR-717 | STING agonist | TargetMol [targetmol.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
SR-717 Free Acid: A Technical Guide to its Therapeutic Potential as a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a novel, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Functioning as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformation of the STING protein, triggering a potent innate immune response.[1] This activation holds significant therapeutic promise, primarily in the realm of immuno-oncology, with emerging applications in radioprotection. This technical guide provides a comprehensive overview of SR-717 free acid, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation.
Introduction to SR-717 and the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage. Upon activation, STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, leading to the activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) that can recognize and eliminate target cells.
SR-717 is a synthetic small molecule that directly activates STING, bypassing the need for upstream DNA sensing by cGAS.[1] Its non-nucleotide structure confers greater stability compared to natural cyclic dinucleotide ligands, making it a more viable candidate for systemic administration.
Mechanism of Action
SR-717 functions as a cGAMP mimetic, binding directly to the STING protein and inducing its dimerization and activation.[1] This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of IFN-β and other inflammatory cytokines and chemokines, such as CXCL10. This process leads to the maturation and activation of antigen-presenting cells, enhanced cross-presentation of antigens, and the priming of potent anti-tumor T cell responses.[1]
Therapeutic Applications
Immuno-Oncology
The primary therapeutic application of SR-717 lies in cancer immunotherapy. By activating the STING pathway, SR-717 can convert an immunologically "cold" tumor microenvironment into a "hot" one, characterized by the infiltration of cytotoxic immune cells.
Key Anti-Tumor Effects:
-
Activation of CD8+ T cells, NK cells, and Dendritic Cells: Systemic administration of SR-717 promotes the activation of these critical anti-tumor immune effector cells in relevant tissues.[1]
-
Facilitation of Antigen Cross-Priming: SR-717 enhances the ability of dendritic cells to present tumor antigens to T cells, leading to a robust and specific anti-tumor immune response.[1]
-
Induction of PD-L1 Expression: SR-717 treatment leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner.[1][2] This suggests a strong rationale for combination therapy with immune checkpoint inhibitors.
Radioprotection
Recent studies have uncovered a novel application for SR-717 as a potential radioprotective agent, particularly for mitigating radiation-induced intestinal injury.
Key Radioprotective Effects:
-
Improved Survival and Hematopoietic Recovery: In preclinical models of ionizing radiation (IR) exposure, SR-717 treatment improved survival rates and protected against hematopoietic damage.[3][4]
-
Protection of Intestinal Stem Cells: SR-717 promotes the regeneration of intestinal stem cells following radiation-induced damage.[3][4]
-
STING-IL-6 Signaling Pathway: The radioprotective effects of SR-717 in the intestine are mediated through the activation of a STING-IL-6 signaling pathway.[3][4]
-
Involvement of TLR2: The anti-radiation activity of SR-717 has also been linked to the Toll-like receptor 2 (TLR2) signaling pathway.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of SR-717.
Table 1: In Vitro Activity of SR-717
| Cell Line | Assay | Parameter | Value (μM) | Reference |
| ISG-THP1 (Wild-Type) | Interferon-Stimulated Gene (ISG) Reporter | EC50 | 2.1 | [2] |
| ISG-THP1 (cGAS KO) | Interferon-Stimulated Gene (ISG) Reporter | EC50 | 2.2 | [2] |
| THP-1 | PD-L1 Expression (Western Blot) | Effective Concentration | 3.8 | [2] |
| Marc-145 (infected with PRRSV) | STING Pathway Activation (Western Blot) | Effective Concentration | 6 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of SR-717
| Tumor Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| Syngeneic Murine Tumor Models | 30 mg/kg, once daily for 7 days | Intraperitoneal | Maximally inhibited tumor growth | [2] |
Table 3: In Vivo Radioprotective Efficacy of SR-717
| Animal Model | Radiation Dose | Dosing Regimen | Route of Administration | Outcome | Reference |
| C57BL/6 Mice | Total Body Irradiation | Not specified | Intraperitoneal | Improved survival rate, body weight, and hematopoietic parameters; protected against intestinal damage | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving SR-717.
In Vitro STING Activation Assay
Objective: To determine the activation of the STING pathway in response to SR-717 treatment by assessing the phosphorylation of key downstream proteins.
Materials:
-
Cell line of interest (e.g., THP-1 human monocytic cells)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of SR-717 (e.g., 0.1 - 10 μM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize protein bands using an ECL substrate and an imaging system.
In Vivo Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of SR-717 in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer SR-717 (e.g., 30 mg/kg) and vehicle control via the desired route (e.g., intraperitoneally) according to the planned schedule (e.g., daily for 7 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Visualizations
Signaling Pathways
Caption: SR-717 anti-tumor signaling pathway.
Caption: SR-717 radioprotection signaling pathway.
Experimental Workflow
Caption: In vivo anti-tumor efficacy experimental workflow.
Conclusion
This compound represents a promising new agent in the field of immunotherapy. Its ability to systemically activate the STING pathway opens up new avenues for the treatment of cancer, both as a monotherapy and in combination with other modalities such as immune checkpoint blockade. Furthermore, its unexpected radioprotective properties suggest a potential role in mitigating the side effects of radiotherapy. Further research is warranted to fully elucidate its clinical potential and to optimize its therapeutic application.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Dissolution of SR-717 Free Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in preclinical models of oncology and infectious diseases. As a free acid, SR-717 exhibits poor aqueous solubility, a common challenge in drug development that can hinder in vivo studies due to low bioavailability and inconsistent exposure. This document provides detailed application notes and standardized protocols for the effective dissolution of SR-717 free acid for in vivo research, ensuring consistent and reliable experimental outcomes. The following protocols are based on established methods for formulating poorly soluble compounds for animal studies.
Data Presentation: SR-717 Formulation Summary
The following table summarizes recommended vehicle compositions for the in vivo administration of SR-717. These formulations are designed to achieve a clear solution and maintain the stability of the compound for the duration of the experiment.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solubilizing Agent | DMSO | DMSO | DMSO |
| Co-solvent(s) | PEG300, Tween-80 | 20% SBE-β-CD in Saline | Corn oil |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn oil |
| Achievable Concentration | ≥ 1 mg/mL | ≥ 1 mg/mL | ≥ 1 mg/mL |
| Route of Administration | Intraperitoneal, Intravenous | Intraperitoneal, Intravenous | Intraperitoneal, Oral |
| Notes | Yields a clear solution. | Yields a clear solution. | Suitable for longer dosing periods, but stability should be monitored. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% sodium chloride), sterile, for injection
-
Sulfobutylether-beta-cyclodextrin (SBE-β-CD), 20% w/v in saline, sterile
-
Corn oil, sterile
-
Sterile vials (e.g., glass or polypropylene)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This is a commonly used vehicle for poorly soluble compounds and is suitable for intraperitoneal and intravenous administration.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Weigh the desired amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
Add Co-solvents: In a sterile vial, add the required volume of the SR-717 stock solution. To this, add PEG300 and mix thoroughly by vortexing.
-
Add Surfactant: Add Tween-80 to the mixture and vortex until a homogenous solution is achieved.
-
Final Dilution with Saline: Slowly add the saline to the mixture while continuously vortexing to prevent precipitation. The final solution should be clear.
-
Final Concentration Example (for 1 mL of 1 mg/mL solution):
-
100 µL of 10 mg/mL SR-717 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
Protocol 2: DMSO and SBE-β-CD Formulation
This formulation utilizes a cyclodextrin to enhance solubility and is suitable for intraperitoneal and intravenous routes.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of SR-717 in DMSO (e.g., 10 mg/mL) as described in Protocol 1.
-
Combine with Cyclodextrin Solution: In a sterile vial, add the required volume of the SR-717 stock solution. To this, add the 20% SBE-β-CD in saline solution.
-
Ensure Complete Dissolution: Vortex the mixture thoroughly until the solution is clear.
-
Final Concentration Example (for 1 mL of 1 mg/mL solution):
-
100 µL of 10 mg/mL SR-717 in DMSO
-
900 µL of 20% SBE-β-CD in Saline
-
Protocol 3: DMSO and Corn Oil Formulation
This formulation is suitable for intraperitoneal and oral administration, particularly for studies requiring sustained release or involving lipophilic compounds.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of SR-717 in DMSO (e.g., 10 mg/mL) as detailed in Protocol 1.
-
Mix with Corn Oil: In a sterile vial, add the required volume of the SR-717 stock solution. To this, add the corn oil.
-
Homogenize: Vortex the mixture vigorously to ensure a uniform suspension/solution.
-
Final Concentration Example (for 1 mL of 1 mg/mL solution):
-
100 µL of 10 mg/mL SR-717 in DMSO
-
900 µL of Corn oil
-
Note: For all protocols, it is recommended to prepare the final working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be employed to aid dissolution. Always visually inspect the solution for clarity and homogeneity before administration.
Mandatory Visualizations
SR-717 In Vivo Formulation Workflow
Application Notes and Protocols for SR-717 Free Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 activates the STING signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This immune activation has shown therapeutic potential in preclinical models of cancer and as a radioprotective agent. These application notes provide an overview of SR-717 dosage, administration, and experimental protocols for its use in mouse models.
Data Presentation
Table 1: In Vivo Efficacy of SR-717 in Mouse Tumor Models
| Tumor Model | Mouse Strain | SR-717 Dosage & Route | Treatment Schedule | Key Findings |
| B16-F10 Melanoma | C57BL/6 | 10 mg/kg, Intravenous | Three times every two days | Prolonged survival[1] |
| B16-F10 Melanoma | C57BL/6 | 30 mg/kg, Intraperitoneal | Once daily for seven days | Inhibited tumor growth and prolonged survival[1] |
| CT26 Colon Carcinoma | BALB/c | 30 mg/kg, Intraperitoneal | Not specified | Showed anti-tumor activity[2] |
| Glioma | Not specified | Not specified | Not specified | Moderate inhibition of tumor growth[3] |
Table 2: Radioprotective Effects of SR-717 in Mice
| Mouse Strain | SR-717 Dosage & Route | Treatment Schedule | Radiation Dose | Key Findings |
| C57BL/6 | 30 mg/kg, Intraperitoneal | 18 and 2 hours before irradiation | 8.0 Gy or 9.5 Gy TBI | Improved survival rate and body weight; protected against intestinal and hematopoietic damage[4] |
Signaling Pathway
The primary mechanism of action for SR-717 is the activation of the cGAS-STING signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of SR-717 Antitumor Efficacy in a Syngeneic Mouse Model
This protocol describes a general workflow for assessing the antitumor activity of SR-717 in a subcutaneous tumor model.
Methodology:
-
Cell Culture: Culture B16-F10 (for C57BL/6 mice) or CT26 (for BALB/c mice) cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
SR-717 Formulation: Prepare the SR-717 free acid formulation. A commonly used vehicle is a suspension of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[1].
-
Administration: Administer SR-717 at the desired dosage (e.g., 30 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection according to the planned treatment schedule.
-
Endpoint Analysis: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry. Survival should also be monitored as a primary endpoint.
Protocol 2: Assessment of SR-717 as a Radioprotective Agent
This protocol outlines a general procedure to evaluate the radioprotective effects of SR-717.
Methodology:
-
Animal Acclimation: Acclimate C57BL/6 mice to the facility for at least one week before the experiment.
-
SR-717 Administration: Administer SR-717 (30 mg/kg, IP) at 18 hours and 2 hours prior to irradiation[4]. The control group should receive the vehicle.
-
Irradiation: Expose the mice to total body irradiation (TBI) at a specified dose (e.g., 8.0 Gy or 9.5 Gy).
-
Post-Irradiation Monitoring: Monitor the mice daily for survival and changes in body weight.
-
Hematological Analysis: At selected time points post-irradiation, collect blood samples for complete blood counts (CBC) to assess hematopoietic damage and recovery.
-
Histopathological Analysis: At selected time points, euthanize a subset of mice and collect tissues, particularly the small intestine, for histopathological analysis to assess radiation-induced damage and regeneration of intestinal crypts.
Conclusion
This compound is a potent STING agonist with demonstrated antitumor and radioprotective effects in mouse models. The provided tables, signaling pathway diagram, and experimental protocols offer a foundational guide for researchers to design and execute in vivo studies with this compound. Careful consideration of the mouse strain, tumor model, and appropriate vehicle for administration is crucial for obtaining reliable and reproducible results.
References
Application Note: Quantitative Analysis of SR-717 Free Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR-717 is a novel small molecule compound under investigation for its potential therapeutic effects. Accurate quantification of SR-717 free acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Principle
This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase HPLC column followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
SR-717-d4 free acid (internal standard, IS) (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and SR-717-d4 in methanol to obtain separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the SR-717 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SR-717-d4 stock solution with 50:50 (v/v) acetonitrile:water.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels (LOD, LQC, MQC, HQC) by spiking blank human plasma with the appropriate working standard solutions.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, zero, CC, QC, and unknown samples.
-
Add 50 µL of the appropriate sample (blank plasma, spiked plasma for CCs and QCs, or study sample) to the corresponding tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL of SR-717-d4) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. Instrumentation and Conditions
-
Liquid Chromatography:
-
System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 2.5 90 3.0 90 3.1 10 | 5.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound [M-H]⁻ [Fragment]⁻ | SR-717-d4 (IS) | [M+3-H]⁻ | [Fragment]⁻ |
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Data Presentation
Table 1: Calibration Curve Summary
| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 1 | 98.5 | 4.2 |
| 5 | 101.2 | 3.1 |
| 10 | 99.8 | 2.5 |
| 50 | 102.1 | 1.8 |
| 100 | 100.5 | 1.5 |
| 500 | 98.9 | 2.1 |
| 1000 | 99.3 | 2.8 |
| Linearity (r²) > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 103.4 | 5.6 | 101.8 | 6.3 |
| LQC | 3 | 97.6 | 4.1 | 98.5 | 4.9 |
| MQC | 75 | 101.2 | 2.9 | 100.4 | 3.5 |
| HQC | 750 | 99.1 | 2.3 | 99.7 | 2.8 |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Stability (%) |
| Freeze-Thaw (3 cycles) | 3, 750 | 96.8 |
| Short-Term (4h, room temp) | 3, 750 | 98.2 |
| Long-Term (30 days, -80°C) | 3, 750 | 95.4 |
| Post-Preparative (24h, 4°C) | 3, 750 | 97.1 |
Mandatory Visualizations
References
Application Notes and Protocols for SR-717 Free Acid in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 activates the STING signaling pathway, a critical component of the innate immune system.[1] This activation triggers a cascade of downstream signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor and anti-viral response.[2][3] Western blotting is a fundamental technique to elucidate the mechanism of action of SR-717 by monitoring the activation and expression of key proteins in the STING pathway. This document provides a detailed protocol for utilizing SR-717 free acid in Western blot analysis to assess its impact on target protein expression and phosphorylation.
Mechanism of Action: The STING Signaling Pathway
SR-717 directly binds to and activates the STING protein, which resides on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2][3] This signaling cascade is central to the anti-tumor and anti-viral effects of SR-717. Furthermore, SR-717 has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in key protein levels following treatment with SR-717, as determined by Western blot analysis. The fold changes are representative and may vary depending on the cell type, SR-717 concentration, and treatment duration.
| Target Protein | Expected Change with SR-717 Treatment | Function in Pathway |
| p-STING (Ser366) | Increased | Activation of STING signaling |
| p-TBK1 (Ser172) | Increased | Downstream kinase activation |
| p-IRF3 (Ser386) | Increased | Transcription factor activation |
| PD-L1 | Increased | Immune checkpoint regulation |
| STING (Total) | No significant change | Total protein level |
| TBK1 (Total) | No significant change | Total protein level |
| IRF3 (Total) | No significant change | Total protein level |
| β-Actin/GAPDH | No change (Loading Control) | Housekeeping protein |
Detailed Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression and phosphorylation by Western blotting.
Experimental Workflow
Materials and Reagents
-
Cell Line: A cell line responsive to STING agonists (e.g., THP-1, RAW 264.7, or other cancer cell lines).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Appropriate acrylamide percentage to resolve target proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Use BSA for phosphoprotein detection.
-
Primary Antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-phospho-IRF3 (Ser386)
-
Rabbit anti-PD-L1
-
Rabbit anti-STING (Total)
-
Rabbit anti-TBK1 (Total)
-
Rabbit anti-IRF3 (Total)
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence imager or X-ray film.
Cell Culture and Treatment
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 1, 3, 6, 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Blocking and Antibody Incubation
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imager or by exposing it to X-ray film.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the signal of the target protein to the loading control (β-Actin or GAPDH). For phosphoproteins, normalize the phospho-protein signal to the total protein signal.
-
Calculate the fold change in protein expression relative to the vehicle control.
References
Application Notes and Protocols for SR-717 Free Acid in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleoside small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 induces a "closed" conformational change in STING, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4] This activation of the innate immune system has demonstrated significant anti-tumor activity, making SR-717 and similar STING agonists promising candidates for cancer immunotherapy.[1][4][5]
These application notes provide detailed protocols for utilizing SR-717 free acid in various high-throughput screening (HTS) formats. The assays described are designed to identify and characterize novel STING agonists, as well as to investigate the cellular activity of SR-717.
Mechanism of Action
SR-717 functions as a STING agonist by directly binding to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[3][6] This binding event mimics the action of the natural STING ligand, cGAMP. The SR-717-induced conformational change in STING leads to its activation and subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]
Quantitative Data
The following table summarizes the reported in vitro activity of this compound in various cell-based assays.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| ISG-THP1 (WT) | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.1 | [1][2] |
| ISG-THP1 cGAS KO | Interferon Stimulated Gene (ISG) Reporter | EC50 | 2.2 | [1][2] |
| B16 cells | Competitive Binding with 2',3'-cGAMP | IC50 | 7.8 | [7] |
| THP-1 Macrophages | IFN-β Induction | EC80 | 3.6 | [7] |
High-Throughput Screening (HTS) Assays
The following are example protocols for high-throughput screening assays to identify and characterize STING agonists like SR-717. These protocols are based on established HTS methodologies for STING pathway activation.
Luciferase Reporter Gene Assay
This assay measures the activation of the IRF3 pathway downstream of STING activation. THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are a suitable cell line for this purpose.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
This compound
-
Test compounds
-
Assay medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin
-
QUANTI-Luc™ or similar luciferase detection reagent
-
384-well white, flat-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed THP1-Dual™ cells in a 384-well plate at a density of 20,000 - 40,000 cells per well in 20 µL of assay medium.
-
Compound Addition: Add 10 µL of SR-717 (as a positive control, e.g., final concentration of 10 µM) or test compounds at desired concentrations. For dose-response curves, perform serial dilutions. Include DMSO as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and calculate EC50 values for active compounds.
TR-FRET Assay for STING Phosphorylation
This assay quantifies the phosphorylation of STING at Ser366, a key marker of its activation. This protocol is adapted for a homogenous, high-throughput format.
Materials:
-
THP-1 cells or other suitable cell line expressing human STING
-
This compound
-
Lysis buffer
-
TR-FRET reagents:
-
Europium-labeled anti-total STING antibody (Donor)
-
Allophycocyanin (APC) or other suitable acceptor-labeled anti-phospho-STING (Ser366) antibody (Acceptor)
-
-
384-well white, low-volume assay plates
Protocol:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well or 384-well culture plate and grow to desired confluency.
-
Treat cells with SR-717 or test compounds for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
Remove the culture medium and add an appropriate volume of lysis buffer.
-
Incubate on a plate shaker for 10-20 minutes at room temperature.
-
-
TR-FRET Reaction:
-
Transfer 5-10 µL of cell lysate to a 384-well white assay plate.
-
Prepare a mix of the donor and acceptor antibodies in TR-FRET buffer.
-
Add 10-15 µL of the antibody mix to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and normalize to controls.
AlphaLISA Assay for Total or Phospho-STING
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure total STING protein levels or specific phosphorylation events.[8][9]
Materials:
-
THP-1 cells
-
This compound
-
AlphaLISA Lysis Buffer
-
AlphaLISA Human Phospho-STING (Ser366) and/or Total STING Detection Kit, including:
-
Acceptor beads conjugated to an anti-STING antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-phospho-STING (Ser366) or anti-total STING antibody
-
-
384-well white OptiPlate™
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the TR-FRET assay.
-
Cell Lysis: Lyse the cells directly in the culture plate or after pelleting, as per the kit instructions.[9]
-
Assay Reaction:
-
Transfer 5 µL of cell lysate to a 384-well OptiPlate™.
-
Add 5 µL of the Acceptor bead and biotinylated antibody mix.
-
Incubate for 60 minutes at room temperature with shaking.
-
Add 5 µL of the Streptavidin-Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Determine the AlphaLISA signal counts and normalize to controls.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This protocol outlines a high-throughput adaptation.
Materials:
-
Cells expressing the target protein (e.g., HEK293T overexpressing STING)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Detection method: Western blot, ELISA, or a high-throughput immunoassay like AlphaLISA.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with SR-717 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection of Soluble STING:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble STING protein using a suitable method. For high-throughput, an AlphaLISA for total STING is recommended.
-
-
Data Analysis:
-
Normalize the amount of soluble STING at each temperature to the non-heated control.
-
Plot the percentage of soluble STING against temperature to generate melting curves for both vehicle- and SR-717-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of SR-717 indicates target engagement.
-
Conclusion
This compound is a valuable tool for studying the STING pathway and for the development of novel immunotherapies. The protocols provided here offer a framework for the high-throughput screening and characterization of STING agonists. Appropriate optimization of cell densities, reagent concentrations, and incubation times may be necessary for specific experimental conditions and detection instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-717 | STING agonist | TargetMol [targetmol.com]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. mdpi.com [mdpi.com]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for SR-717 Free Acid Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717 free acid, in animal studies. The information is compiled from available research to guide study design and execution.
Overview of SR-717 and Mechanism of Action
SR-717 is a potent, non-nucleotide small molecule agonist of the STING pathway.[1] By mimicking the natural STING ligand cGAMP, SR-717 induces a "closed" conformation of the STING protein, triggering a downstream signaling cascade.[2] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust innate and adaptive immune response. This immune activation has shown therapeutic potential in preclinical models of cancer and as a radioprotective agent.[2][3][4]
Signaling Pathway of SR-717
Figure 1: SR-717 Signaling Pathway.
Administration Routes and Formulation
The primary routes of administration for this compound in animal studies reported in the literature are intraperitoneal (I.P.) and intravenous (I.V.). Oral administration of SR-717 has not been documented in the available research, although other non-nucleotide STING agonists are being explored for this route.
Formulation of SR-717 for In Vivo Administration
A clear solution of SR-717 is crucial for consistent and reliable in vivo results. Below are protocols for preparing SR-717 solutions.[1]
Note: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at -80°C for up to two years or -20°C for up to one year in a sealed container, protected from moisture.[1]
Formulation Protocol 1 (DMSO/PEG300/Tween-80/Saline):
This formulation yields a clear solution at a concentration of ≥ 1 mg/mL.
-
Prepare a 10 mg/mL stock solution of SR-717 in DMSO.
-
For a 1 mL working solution, add 100 µL of the SR-717 DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Formulation Protocol 2 (DMSO/SBE-β-CD/Saline):
This formulation also yields a clear solution at a concentration of ≥ 1 mg/mL.
-
Prepare a 10 mg/mL stock solution of SR-717 in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
For a 1 mL working solution, add 100 µL of the SR-717 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly.
Experimental Protocols
Intraperitoneal (I.P.) Administration
Intraperitoneal injection is a common and effective route for systemic delivery of SR-717 in mice.
Experimental Workflow for I.P. Administration:
Figure 2: Intraperitoneal Administration Workflow.
Detailed Protocol:
-
Animal Model: C57BL/6 or other appropriate mouse strains.
-
Dosage: A commonly used dosage is 30 mg/kg.[1]
-
Frequency: Once daily for a specified duration, for example, 7 days for antitumor studies or as a pre-treatment before radiation exposure.[1][3]
-
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the SR-717 solution.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Intravenous (I.V.) Administration
While less commonly reported for the free acid form, intravenous administration has been used for nanoparticle-formulated SR-717 in a glioma model.[5] This route provides direct entry into the systemic circulation.
Experimental Workflow for I.V. Administration:
Figure 3: Intravenous Administration Workflow.
Detailed Protocol (General):
-
Animal Model: Appropriate mouse strain for the disease model.
-
Dosage and Frequency: To be determined based on the specific formulation (e.g., free acid vs. nanoparticle) and experimental goals.
-
Procedure:
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the calculated volume of the sterile SR-717 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Quantitative Data from Animal Studies
The following tables summarize the available quantitative data from animal studies involving SR-717 administration. Note: The data presented for different administration routes are from separate studies with different experimental models and are therefore not directly comparable.
Table 1: Intraperitoneal Administration of SR-717
| Animal Model | Dosage and Frequency | Key Outcomes | Reference |
| WT or Stinggt/gt Mice | 30 mg/kg, once daily for 7 days | Maximally inhibited tumor growth. | [1] |
| C57BL/6 Mice | 30 mg/kg, two doses (18h and 2h before irradiation) | Improved survival rate and body weight after total body irradiation; Protected against intestinal and hematopoietic damage.[3][4] | [3][4] |
Table 2: Intravenous Administration of SR-717 (Nanoparticle Formulation)
| Animal Model | Dosage and Frequency | Key Outcomes | Reference |
| Orthotopic GL261 tumor-bearing C57BL/6 mice | Not specified for free SR-717 | Moderate inhibition of tumor growth; Slower drop in body weight compared to control.[5] | [5] |
Pharmacokinetic Data:
Direct comparative pharmacokinetic data (e.g., Cmax, Tmax, AUC, bioavailability) for SR-717 administered via different routes is not available in the reviewed literature. Such studies are essential for a complete understanding of the compound's behavior in vivo and for optimizing dosing strategies.
Summary and Recommendations
-
Intraperitoneal administration is a well-documented and effective route for systemic delivery of SR-717 in mice, with established dosages for antitumor and radioprotective effects.[1][3][4]
-
Intravenous administration of free SR-717 is less characterized in the available literature, though it has been used with a nanoparticle formulation.[5] Further studies are needed to establish optimal dosing and formulation for the free acid.
-
Oral administration of SR-717 has not been reported. The development of orally bioavailable non-nucleotide STING agonists is an active area of research.
-
Lack of Comparative Data: A significant knowledge gap exists regarding the comparative efficacy and pharmacokinetics of SR-717 across different administration routes. Future studies should aim to directly compare these routes to determine the most effective and clinically translatable method of delivery.
Researchers should carefully consider the experimental objectives, the formulation of SR-717, and the specific animal model when selecting an administration route and designing their studies. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this promising STING agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SR-717 Free Acid in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 free acid is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, SR-717 activates STING, a critical mediator of innate immunity.[1] This activation triggers a downstream signaling cascade, leading to the expression of various inflammatory cytokines, chemokines, and other immune-modulatory genes. These application notes provide detailed protocols for utilizing this compound to study gene expression changes, a crucial aspect of understanding its therapeutic potential in oncology and other areas.
Mechanism of Action
This compound binds to the STING protein, inducing a conformational change that initiates a signaling cascade. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as Interferon-β (IFNβ). Concurrently, the STING pathway can also activate the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines such as CXCL10.
Data Presentation: Expected Gene Expression Changes
Treatment of immune cells, such as human monocytic THP-1 cells or Peripheral Blood Mononuclear Cells (PBMCs), with this compound is expected to lead to a significant upregulation of STING pathway-associated genes. The following table summarizes representative quantitative data on gene expression changes that can be expected. Note: The fold change values presented below are illustrative and will vary depending on the cell type, SR-717 concentration, and treatment duration. Researchers should perform the described protocols to determine the precise fold changes for their experimental system.
| Gene Name | Gene Symbol | Function | Expected Fold Change (mRNA) | Cell Type Example |
| Interferon Beta 1 | IFNB1 | Antiviral, immunomodulatory cytokine | >10-fold | THP-1, PBMCs |
| C-X-C Motif Chemokine Ligand 10 | CXCL10 | Chemoattractant for immune cells | >15-fold[1] | THP-1 |
| Interleukin 6 | IL6 | Pro-inflammatory cytokine | >5-fold | THP-1, PBMCs |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: SR-717 activates the STING pathway, leading to gene expression.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes induced by SR-717.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Target cells (e.g., THP-1 human monocytic cells, human PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in cell culture plates. For THP-1 cells, a density of 5 x 10^5 cells/mL is recommended. For PBMCs, a density of 1 x 10^6 cells/mL is a common starting point.
-
SR-717 Preparation: Thaw the SR-717 stock solution and prepare working dilutions in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µM). A final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of SR-717. Include a vehicle control (medium with the same concentration of DMSO used for the highest SR-717 concentration).
-
Incubation: Incubate the cells for the desired time period. For gene expression analysis by qPCR, a time course of 3, 6, and 24 hours is recommended to capture early and late gene induction.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction, protein extraction). For suspension cells like THP-1 and PBMCs, this can be done by centrifugation. For adherent cells, use standard cell scraping or trypsinization methods. Wash the cell pellet with ice-cold PBS before proceeding.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR primers for target and reference genes (see table below)
-
Nuclease-free water
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| IFNB1 | CTTGGATTCCTACAAAGAAGCAGC | TCCTCCTTCTGGAACTGCTGCA |
| CXCL10 | GGTGAGAAGAGATGTCTGAATCC | GTCCATCCTTGGAAGCACTGCA |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| ACTB (β-actin) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Procedure:
-
RNA Extraction: Extract total RNA from SR-717-treated and control cells using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows (for a 20 µL reaction):
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL Nuclease-free water
-
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to check for primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene (e.g., ACTB).
Protocol 3: RNA Sequencing (RNA-Seq) for Transcriptome-Wide Analysis
Procedure:
-
RNA Extraction and Quality Control: Extract total RNA as described in the qPCR protocol. RNA integrity should be assessed using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for library preparation.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq) to generate FASTQ files.
-
Data Analysis Workflow:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR in R to identify differentially expressed genes between SR-717-treated and control samples.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions.
-
Protocol 4: Western Blotting for STING Pathway Activation
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse SR-717-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
References
Application Notes and Protocols: SR-717 Free Acid for CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR-717 free acid, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist, in conjunction with CRISPR-Cas9 screening to elucidate the genetic modulators of the STING signaling pathway and to identify novel therapeutic targets.
Introduction to this compound
SR-717 is a small molecule, non-nucleotide agonist of the STING protein.[1][2] Functioning as a stable cGAMP mimetic, SR-717 binds directly to STING, inducing a "closed" conformational change that triggers downstream signaling.[1] This activation of the STING pathway is pivotal in the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] The potent anti-tumor activity of SR-717, demonstrated by the activation of CD8+ T cells, natural killer cells, and dendritic cells, has positioned it as a promising candidate for cancer immunotherapy.[1][2][5]
SR-717 and CRISPR Screening: A Powerful Combination
The convergence of SR-717's targeted STING activation with the power of genome-wide CRISPR-Cas9 screening offers a unique opportunity to:
-
Identify Novel Drug Targets: Uncover previously unknown genes and pathways that regulate the cellular response to STING agonists.
-
Elucidate Mechanisms of Resistance: Identify genes whose loss-of-function confers resistance to SR-717, providing insights for developing combination therapies and overcoming clinical resistance.[6][7][8]
-
Discover Sensitizing Genetic Backgrounds: Pinpoint genetic knockouts that enhance the anti-tumor effects of SR-717, enabling patient stratification strategies.
-
Map the STING Signaling Network: Further delineate the intricate network of proteins involved in STING-mediated immunity.
This document provides detailed protocols for performing pooled CRISPR-Cas9 loss-of-function screens in cancer cell lines treated with SR-717 to identify genes that modulate its cytotoxic or immunomodulatory effects.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for SR-717, essential for experimental design.
| Parameter | Cell Line | Value | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | [1][2] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | [1][2] |
| PD-L1 Induction | THP1 (Wild-Type) | 3.8 µM | [1][2] |
| In Vivo Antitumor Activity | C57BL/6 mice (B16 melanoma) | 30 mg/kg (intraperitoneal, daily for 7 days) | [5] |
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Modulators of SR-717 Activity
This protocol outlines a genome-wide, loss-of-function screen to identify genes that, when knocked out, alter the sensitivity of cancer cells to SR-717.
1.1. Cell Line Preparation and Lentiviral Cas9 Transduction
-
Cell Line Selection: Choose a cancer cell line known to express STING and exhibit a measurable response to SR-717 (e.g., cytotoxicity, cytokine production).
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction.
-
Plate cells and allow them to reach 50-70% confluency.
-
Transduce with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Select for stable Cas9 expression using the appropriate antibiotic.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
1.2. Lentiviral sgRNA Library Production
-
Library Selection: Choose a genome-wide or targeted sgRNA library.
-
Plasmid Amplification: Amplify the sgRNA library plasmid DNA in E. coli and perform a maxi-prep to obtain high-quality plasmid DNA.
-
Lentivirus Packaging:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and concentrate the lentivirus.
-
Determine the viral titer.
-
1.3. CRISPR Library Transduction of Cas9-Expressing Cells
-
Multiplicity of Infection (MOI) Determination: Perform a pilot experiment to determine the MOI that results in ~30% transduction efficiency. This low MOI is crucial to ensure that most cells receive a single sgRNA.
-
Library Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the sgRNA library lentivirus at the predetermined low MOI.
-
Maintain a sufficient number of cells to achieve at least 200-500 fold coverage of the library.
-
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days.
1.4. SR-717 Treatment and Sample Collection
-
Baseline Sample: Collect a cell pellet from the selected, transduced cell population to serve as the baseline (T0) reference.
-
SR-717 Treatment:
-
Split the remaining cells into two populations: a vehicle control (DMSO) group and an SR-717 treatment group.
-
Treat the cells with a pre-determined concentration of SR-717 that results in significant but incomplete cell death (e.g., IC50-IC80).
-
Culture the cells for 14-21 days, passaging as needed while maintaining library coverage.
-
-
Final Sample Collection: Harvest cell pellets from both the vehicle control and SR-717-treated populations.
1.5. Genomic DNA Extraction, sgRNA Sequencing, and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, vehicle control, and SR-717-treated cell pellets.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the PCR amplicons.
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the SR-717-treated population compared to the vehicle control and T0 populations using statistical methods like MAGeCK or BAGEL.
-
Protocol 2: Validation of Candidate Genes
2.1. Individual Gene Knockout
-
sgRNA Design: Design 2-3 independent sgRNAs targeting each candidate gene.
-
Generate Knockout Cell Lines: Transduce the parental Cas9-expressing cell line with lentivirus encoding the individual sgRNAs.
-
Verification: Confirm gene knockout by Sanger sequencing, Western blot, or qPCR.
2.2. Phenotypic Validation
-
Cell Viability Assays: Perform dose-response experiments with SR-717 on the individual knockout cell lines and control cells to confirm the resistance or sensitization phenotype.
-
Mechanism-Specific Assays:
-
Reporter Assays: Use luciferase or fluorescent reporter cell lines (e.g., IRF3 or NF-κB reporters) to assess the impact of gene knockout on STING pathway activation in response to SR-717.
-
Cytokine Profiling: Measure the levels of key cytokines (e.g., IFN-β, CXCL10) secreted by knockout and control cells upon SR-717 treatment using ELISA or multiplex assays.
-
Western Blot Analysis: Analyze the phosphorylation status of key STING pathway proteins (e.g., STING, TBK1, IRF3) in knockout and control cells following SR-717 stimulation.
-
Visualizations
Caption: SR-717 activates the STING signaling pathway.
Caption: Workflow for a pooled CRISPR screen with SR-717.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. SR-717 | STING agonist | TargetMol [targetmol.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR-717 free acid not dissolving in DMSO
Welcome to the technical support center for SR-717. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of SR-717. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent STING agonist in your research.
Frequently Asked Questions (FAQs)
Q1: My SR-717 free acid is not dissolving in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO is a common issue that can often be resolved by following a systematic approach. First, ensure you are using high-purity, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds. If you are still facing issues, consider the following troubleshooting steps: sonication, gentle heating, and vortexing. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q2: What is the difference in solubility between this compound and SR-717 lithium salt in DMSO?
A2: SR-717 is available as a free acid and a lithium salt. The lithium salt form exhibits significantly higher solubility in DMSO compared to the free acid. While exact quantitative values can vary slightly between batches and the specific conditions of the DMSO used, the difference is substantial. Researchers requiring higher concentration stock solutions are advised to use the lithium salt form if their experimental design permits.
Q3: Can I improve the solubility of this compound by converting it to a salt in situ?
A3: Yes, it is possible to improve the solubility of this compound in DMSO by converting it to a salt in situ. This can be achieved by adding a molar equivalent of a suitable base. However, this should be done with caution, as the addition of a base might interfere with downstream experimental assays. It is recommended to first attempt dissolution using the standard protocol with sonication and gentle heating.
Q4: My SR-717 dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often referred to as "salting out," is common for hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to create intermediate stocks. Then, add the final, most diluted DMSO stock to your aqueous buffer or cell culture medium dropwise while gently vortexing. This gradual decrease in DMSO concentration helps to keep the compound in solution. Ensure the final concentration of DMSO in your assay is at a level that is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide: Dissolving this compound in DMSO
If you are experiencing difficulty dissolving this compound, please follow the workflow below.
Technical Support Center: Optimizing SR-717 Free Acid Concentration for Efficacy
Welcome to the technical support center for SR-717. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SR-717, with a focus on optimizing its free acid concentration to achieve maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR-717 and what is its mechanism of action?
A1: SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a STING agonist, SR-717 activates the STING signaling pathway, which plays a crucial role in the innate immune system. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can elicit anti-tumor and anti-viral immune responses.
Q2: What is the difference between SR-717 free acid and its salt forms?
A2: SR-717 is available in a free acid form and may also be available in various salt forms (e.g., lithium salt). The key differences lie in their physicochemical properties, such as solubility and dissolution rate. Salt forms of a compound are often more soluble in aqueous solutions than the free acid form, which can impact bioavailability and ease of use in in-vitro assays.[1][2][3] The choice between the free acid and a salt form can affect the drug's performance in biological systems.[1][2][3]
Q3: Why is it important to optimize the concentration of this compound?
A3: Optimizing the concentration of this compound is critical for obtaining reliable and reproducible results. An insufficient concentration may not elicit a significant biological response, while an excessively high concentration can lead to off-target effects or cellular toxicity, confounding the experimental outcome.[4] A dose-response analysis is essential to determine the optimal concentration that maximizes the desired effect while minimizing adverse effects.[5]
Q4: What is a typical effective concentration range for SR-717?
A4: The effective concentration (EC50) of SR-717 has been reported to be in the low micromolar range in certain cell lines. For instance, the EC50 in ISG-THP1 (WT) and ISG-THP1 cGAS KO cell lines is 2.1 µM and 2.2 µM, respectively. These values can serve as a starting point for your experiments, but the optimal concentration will vary depending on the cell type, experimental conditions, and the specific biological endpoint being measured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity observed. | 1. Suboptimal SR-717 concentration: The concentration used may be too low to elicit a response. 2. Poor solubility of this compound: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. 3. Cell line is not responsive to STING agonists: The cell line may lack a functional STING pathway. | 1. Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 2. Ensure complete dissolution of the this compound stock solution. Consider using a small amount of DMSO to prepare a high-concentration stock, and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Verify the expression and functionality of the STING pathway in your cell line using a positive control or by consulting literature. |
| High cellular toxicity observed. | 1. SR-717 concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | 1. Lower the concentration of SR-717. Refer to your dose-response curve to select a concentration that provides efficacy with minimal toxicity. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line. |
| High variability between replicate experiments. | 1. Inconsistent SR-717 concentration: Inaccurate pipetting or incomplete dissolution of the compound. 2. Variations in cell culture conditions: Differences in cell density, passage number, or incubation time. | 1. Use calibrated pipettes and ensure the SR-717 stock solution is homogenous before use. 2. Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Discrepancy between in-vitro and in-vivo results. | 1. Poor bioavailability of the free acid form: The free acid may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to salt forms. 2. Different mechanisms of action at play in a complex biological system. | 1. Consider formulating the this compound to improve its bioavailability or explore the use of a more soluble salt form for in-vivo studies. 2. Further investigate the downstream effects of STING activation in the specific in-vivo model. |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of this compound by assessing its impact on the viability of a chosen cell line.
Materials:
-
This compound
-
Appropriate cell line (e.g., THP-1, a human monocytic cell line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)
-
Plate reader (spectrophotometer or luminometer)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare SR-717 Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
SR-717 Treatment:
-
Prepare a serial dilution of the SR-717 stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of SR-717.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the expected biological response (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the SR-717 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.[6][7]
-
Protocol 2: Assessing SR-717 Efficacy by Measuring Cytokine Production
This protocol outlines how to measure the production of a key cytokine, such as Interferon-beta (IFN-β), to assess the efficacy of SR-717 in activating the STING pathway.
Materials:
-
This compound
-
Appropriate cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for IFN-β
-
DMSO
Procedure:
-
Prepare SR-717 Stock Solution: As described in Protocol 1.
-
Cell Seeding:
-
Seed cells in a 24-well plate at an appropriate density.
-
Incubate overnight.
-
-
SR-717 Treatment:
-
Treat the cells with various concentrations of SR-717 (based on the EC50 determined in Protocol 1 or a literature search). Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a suitable period to allow for cytokine production (e.g., 12-24 hours).
-
-
Supernatant Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA for IFN-β according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the concentration of IFN-β in each sample using the standard curve.
-
Plot the IFN-β concentration against the SR-717 concentration to evaluate the dose-dependent effect on cytokine production.
-
Visualizations
SR-717 Mechanism of Action: The cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by SR-717.
Experimental Workflow for Optimizing SR-717 Concentration
Caption: Workflow for determining the optimal SR-717 concentration.
Troubleshooting Logic for Low SR-717 Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Explain what is EC50? [synapse.patsnap.com]
SR-717 free acid off-target effects troubleshooting
Welcome to the technical support center for SR-717 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this non-nucleotide STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is SR-717 and what is its primary mechanism of action?
A1: SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4][5][6][7] Its primary on-target effect is to bind to and activate STING, mimicking the action of the natural ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2][3][5][6] This activation of the STING signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can elicit a potent anti-tumor immune response.[8][9][10][11][12]
Q2: Is the free acid form of SR-717 different from other forms?
A2: SR-717 is often supplied as a lithium salt for improved stability and handling. The free acid form is the active molecule that engages the STING protein. When preparing solutions, it is crucial to consider the molecular weight of the specific form you are using for accurate concentration calculations. The solubility and stability characteristics may also differ between the salt and free acid forms.
Q3: What are the known on-target effects of SR-717?
A3: The on-target effects of SR-717 are mediated through STING activation and include:
-
Induction of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., IL-6, TNF-α).[13][14][15]
-
Activation of downstream signaling molecules such as TBK1, IRF3, and NF-κB.
-
Promotion of anti-tumor immunity through the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells.[1][3]
-
Induction of programmed cell death ligand 1 (PD-L1) expression in a STING-dependent manner.[1][3][5]
Q4: What are potential off-target effects of this compound?
A4: While specific, comprehensive off-target screening data for SR-717 is not widely published, general principles for small molecule inhibitors and STING agonists suggest potential off-target liabilities.[16][17][18][19] These could include:
-
Kinase Inhibition: Small molecules can sometimes bind to the ATP-binding site of various kinases, leading to unintended inhibition of their activity.
-
GPCR or Ion Channel Interaction: Depending on its structure, SR-717 could potentially interact with G-protein coupled receptors or ion channels.
-
Cytotoxicity: At high concentrations, off-target effects can lead to cellular toxicity that is independent of STING activation.
-
Metabolic Liabilities: The compound could be metabolized by cellular enzymes, leading to the formation of active or inactive metabolites with their own potential off-target effects.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Here are some strategies:
-
Use STING Knockout/Knockdown Cells: The most direct way to confirm on-target activity is to use a cell line that does not express STING. An on-target effect of SR-717 will be absent in these cells.
-
Use a Structurally Unrelated STING Agonist: If a different STING agonist with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the known potency of SR-717 for STING activation. Off-target effects may appear at higher concentrations.
-
Rescue Experiments: If an off-target effect is suspected, attempting to rescue the phenotype by activating the pathway of the putative off-target could provide evidence.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a Western blot to check the phosphorylation status of known downstream targets of promiscuously inhibited kinases (e.g., Akt, ERK).2. If a specific kinase is suspected, use a known selective inhibitor for that kinase to see if it phenocopies the effect of SR-717.3. Consider a broad-spectrum kinase inhibitor profiling service to screen SR-717 against a panel of kinases. | 1. Changes in phosphorylation of non-STING pathway proteins may indicate off-target kinase activity.2. Phenocopying suggests the unexpected effect may be due to inhibition of that specific kinase.3. Identification of specific off-target kinases. |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound.2. Check for any visible precipitation in your working solutions.3. Perform a time-course experiment to see if the effect of SR-717 diminishes over time. | 1. Fresh solutions may restore the expected activity.2. Precipitation indicates solubility issues that need to be addressed.3. A time-dependent loss of effect suggests compound instability in your experimental medium. |
| Vehicle (e.g., DMSO) Effects | 1. Run a vehicle control with the same final concentration of the solvent used to dissolve SR-717.2. Lower the final concentration of the vehicle in your experiment if it shows a biological effect. | 1. The vehicle control should not exhibit the same phenotype as the SR-717 treated group.2. Reducing the vehicle concentration should eliminate its confounding effects. |
Issue 2: High Background or Non-Specific Effects in Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Aggregation | 1. Visually inspect your SR-717 solution for any cloudiness or precipitate.2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.3. Perform dynamic light scattering (DLS) to assess for the presence of aggregates. | 1. A clear solution is necessary for reliable results.2. Reduction in non-specific activity suggests aggregation was the issue.3. DLS can confirm the presence and size of any aggregates. |
| Sub-optimal Assay Conditions | 1. Optimize the concentration of all assay components (e.g., ATP in a kinase assay).2. Ensure the pH and ionic strength of your assay buffer are appropriate.3. Check for and address potential "edge effects" in multi-well plates. | 1. Optimized conditions will improve the signal-to-noise ratio.2. A well-buffered system is crucial for reproducible results.3. Consistent results across the plate indicate the mitigation of edge effects. |
Quantitative Data Summary
The following table summarizes the available quantitative data for SR-717.
| Parameter | Cell Line/System | Value | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | [2][4][7] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | [2][4][7] |
| EC50 | STING (B16 cells) | 7.8 µM | |
| In Vivo Dosage | C57BL/6 Mice (B16.F10 tumor model) | 30 mg/kg (intraperitoneal, daily for 7 days) | [2][4][6][7] |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol describes how to assess the on-target activity of SR-717 by measuring the phosphorylation of key downstream proteins.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 2: Cytokine Release Assay
This protocol is for measuring the production of cytokines (e.g., IFN-β, IL-6) following SR-717 treatment.
Materials:
-
Cell line of interest (e.g., PBMCs, THP-1)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IFN-β ELISA kit)
-
96-well plate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a dose range of this compound or vehicle control.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Visualizations
Caption: On-target STING signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results with SR-717.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR-717 | STING agonist | TargetMol [targetmol.com]
- 7. SR-717|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 8. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SR-717 Free Acid Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving SR-717 free acid.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 values of this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent EC50 values for this compound can stem from several factors, primarily related to compound handling and assay conditions. The most common culprits include:
-
Poor Solubility: this compound is expected to have low aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than the nominal concentration.
-
Stock Solution Instability: The stability of this compound in solution, particularly at working concentrations, may be limited. Degradation of the compound over time will lead to a decrease in potency.
-
pH Sensitivity: The charge state and, consequently, the solubility and cell permeability of the free acid form can be highly sensitive to the pH of the assay medium.
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to STING agonists.
Q2: How can we improve the solubility of this compound for our experiments?
A2: While SR-717 lithium salt is soluble in DMSO, the free acid form may require different handling.[1][2] MedChemExpress suggests that this compound can be dissolved in water with the addition of NaOH to a pH of 12, or in DMSO.[3] For cell-based assays, it is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous assay medium. To minimize precipitation upon dilution:
-
Use fresh, anhydrous DMSO for your stock solution.[1]
-
Perform serial dilutions in DMSO before the final dilution into the aqueous medium.
-
Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous medium.
-
Consider the use of a surfactant like Tween-80, as suggested for the lithium salt formulation for in vivo studies, though this should be tested for compatibility with your in vitro assay.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] It is recommended to use the solution within one month if stored at -20°C and within one year if stored at -80°C.[1]
Troubleshooting Guide
Issue: High Well-to-Well Variability in Reporter Gene Assays
High variability across replicate wells is a common indicator of issues with compound solubility or dispensing.
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation after compound addition. Reduce the final DMSO concentration in the assay medium to <0.5%. Prepare fresh dilutions for each experiment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding wells to prevent settling. |
Hypothetical Data: Impact of Solubility on Assay Performance
The following table illustrates how poor solubility can lead to inconsistent and lower-than-expected potency.
| Preparation Method | Observed EC50 (µM) | Maximum Response (% of Control) | Notes |
| Method A: Direct Dilution in Media | 15.8 | 65% | Significant precipitation observed. |
| Method B: Serial Dilution in DMSO | 2.5 | 98% | No visible precipitation. |
| Literature Value (Lithium Salt) | 2.1 | 100% | In ISG-THP1 cells.[1][4] |
Experimental Protocols
Standard Protocol for SR-717 Activity in THP-1 Dual Reporter Cells
This protocol is designed to assess the activity of SR-717 by measuring the induction of an interferon-stimulated gene (ISG) reporter.
-
Cell Culture: Culture THP-1 Dual™ cells (InvivoGen) according to the manufacturer's instructions.
-
Cell Seeding: Plate 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions in DMSO to create a concentration range from 10 mM to 1 µM.
-
Further dilute each DMSO concentration 1:100 in cell culture medium to create the final working solutions.
-
-
Cell Treatment: Add 20 µL of the working compound solutions to the appropriate wells. For the vehicle control, add 20 µL of medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Reporter Assay: Measure the activity of the secreted luciferase reporter using a luminometer and an appropriate substrate, such as QUANTI-Luc™ (InvivoGen).
Visualizations
SR-717 Signaling Pathway
Caption: Diagram of the SR-717-mediated activation of the STING signaling pathway.
Experimental Workflow for SR-717 Assay
Caption: Recommended experimental workflow for assessing this compound activity.
References
Technical Support Center: Improving In Vivo Bioavailability of SR-717 Free Acid
Welcome to the technical support center for SR-717. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of SR-717 free acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.
Frequently Asked Questions (FAQs)
Q1: What is SR-717 and what is its mechanism of action?
A1: SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. It functions as a cGAMP mimetic, activating the STING signaling pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system is being explored for its therapeutic potential in oncology and other areas.[1]
Q2: Why is the bioavailability of this compound a concern for in vivo studies?
A2: Like many small molecule drugs, the free acid form of SR-717 is likely to have low aqueous solubility. This poor solubility can limit its dissolution in the gastrointestinal tract, leading to low and variable absorption into the bloodstream and consequently, reduced oral bioavailability.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like SR-717?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Use of co-solvents and surfactants: These can help to keep the drug in solution. Common excipients include DMSO, polyethylene glycols (PEGs), and Tween 80.
Q4: Are there any known in vivo administration routes for SR-717?
A4: In preclinical studies, SR-717 has been administered intraperitoneally. For oral administration, a suitable formulation is necessary to ensure adequate absorption.
Troubleshooting Guide: In Vivo Experiments with this compound
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of SR-717 in formulation | The solubility of SR-717 in the vehicle is exceeded. | - Increase the proportion of co-solvents such as DMSO or PEG300. - Add a surfactant like Tween 80 to improve solubility and stability. - Prepare the formulation immediately before administration to minimize the time for precipitation to occur. - Use sonication to aid dissolution. |
| Low and variable plasma concentrations of SR-717 | Poor oral absorption due to low solubility and/or rapid metabolism. | - Consider a different formulation strategy, such as a lipid-based system (SEDDS) or a solid dispersion. - Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected to be a limiting factor. - Evaluate different dosing vehicles to find one that optimizes solubility and absorption. |
| High inter-animal variability in pharmacokinetic data | Inconsistent dosing technique or formulation instability. | - Ensure consistent and accurate oral gavage technique. - Thoroughly mix the formulation before each dose to ensure homogeneity. - Prepare fresh formulations for each experiment to avoid degradation or precipitation over time. |
| No observable in vivo efficacy despite in vitro activity | Insufficient drug exposure at the target site. | - Increase the dose of SR-717, if tolerated. - Optimize the formulation to achieve higher systemic exposure. - Consider an alternative route of administration, such as intraperitoneal injection, to bypass oral absorption limitations. |
Quantitative Data: Representative Oral Pharmacokinetics of STING Agonists
While specific oral pharmacokinetic data for this compound is not publicly available, the following table presents representative data for another oral STING agonist, ZSA-215, to illustrate the impact of formulation on bioavailability.[2]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Bioavailability (F%) |
| ZSA-215 | 10 | Oral | 2875.4 | 4.0 | 23835.0 | 58 |
| MSA-2 | 30 | Oral | 1230.0 | 2.0 | 7890.0 | 25 |
Data for ZSA-215 and MSA-2 are included for illustrative purposes to show how different compounds can have varying oral pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol describes a general method for preparing a solution/suspension of this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the SR-717. Vortex or sonicate until the compound is fully dissolved.
-
Add PEG300 to the solution and vortex to mix.
-
Add Tween 80 to the mixture and vortex thoroughly.
-
Finally, add saline to the desired final volume and vortex until a homogenous solution or fine suspension is formed. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Visually inspect the formulation for any precipitation before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of a formulated compound in mice.
Materials:
-
SR-717 formulation
-
8-10 week old C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantifying SR-717 in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 mL/kg.
-
Administer the SR-717 formulation to the mice via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose. Blood can be collected via tail vein or retro-orbital sinus into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), prepare a separate formulation suitable for injection and administer it to a separate group of mice. Collect blood samples as described above.
-
Analyze the plasma samples to determine the concentration of SR-717 at each time point using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Visualizations
SR-717 Experimental Workflow
Caption: Workflow for in vivo oral bioavailability studies of SR-717.
SR-717 STING Signaling Pathway
Caption: Simplified STING signaling pathway activated by SR-717.
References
- 1. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
SR-717 free acid degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SR-717 free acid.
Frequently Asked Questions (FAQs)
1. What is SR-717 and what is its mechanism of action?
SR-717 is a non-nucleotide small molecule that acts as a STING (Stimulator of Interferon Genes) agonist. It mimics the natural ligand cGAMP, inducing a "closed" conformation of the STING protein, which activates downstream signaling pathways.[1][2][3] This activation leads to the production of interferons and other cytokines, promoting an anti-tumor immune response by activating CD8+ T cells, natural killer cells, and dendritic cells.[1][3][4]
2. How should I store this compound powder?
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for the solid powder form.
| Storage Temperature | Recommended Duration | Additional Notes |
| -20°C | Up to 3 years | Store in a dry, dark place. |
| 0°C | Short-term | Desiccated conditions are recommended.[5] |
3. What are the recommended storage conditions for this compound in solvent?
Once dissolved, the stability of SR-717 can be more limited. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, follow these guidelines:
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | [6] |
4. What solvents should I use to dissolve this compound?
This compound has specific solubility characteristics. The table below provides solubility data for common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | 20 mg/mL (56.95 mM) | Sonication may be required to aid dissolution.[2] Use fresh, moisture-free DMSO for best results as absorbed moisture can reduce solubility.[4] |
| DMF | 1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] |
For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which results in a 2.5 mg/mL suspension.[2]
5. What are the known incompatibilities of this compound?
To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]
Troubleshooting Guide
Issue: I am observing lower than expected activity in my cell-based assays.
This could be due to several factors, including degradation of the compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low SR-717 activity.
Issue: My SR-717 solution appears cloudy or has visible precipitate.
This may indicate solubility issues or that the compound has precipitated out of solution.
-
Sonication: Gentle sonication in a water bath can help redissolve the compound.[2]
-
Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Solvent Choice: Ensure you are using a suitable solvent and concentration as detailed in the solubility table. For aqueous buffers, the solubility is significantly lower.[7]
-
Fresh DMSO: If using DMSO, ensure it is anhydrous, as absorbed moisture can reduce the solubility of some compounds.[4]
Experimental Protocols
Protocol 1: Assessment of SR-717 Purity and Degradation by HPLC
This protocol provides a general method to assess the purity of your SR-717 sample and identify potential degradation products.
Objective: To determine the purity of SR-717 and detect the presence of degradants.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of SR-717 in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 290 nm[7]
-
-
Analysis: Inject the prepared sample. The purity can be estimated by the relative area of the main peak. The appearance of new peaks over time, when compared to a freshly prepared sample, indicates degradation.
Caption: Workflow for assessing SR-717 purity via HPLC.
Signaling Pathway
SR-717 activates the STING signaling pathway, which is crucial for innate immunity.
Caption: Simplified STING signaling pathway activated by SR-717.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR-717 | STING agonist | TargetMol [targetmol.com]
- 3. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting SR-717 Free Acid Cytotoxicity in Cell Lines
Welcome to the technical support center for SR-717 free acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the cytotoxic effects of SR-717 in various cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro cytotoxicity assays with SR-717.
Compound & Cell Culture-Related Issues
Q1: My this compound is not dissolving properly in the cell culture medium. What should I do?
A1: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4] To prepare your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. Gentle vortexing or sonication can aid in the dissolution of the stock solution.[1][5]
Q2: I am observing unexpected or inconsistent cytotoxic effects of SR-717 between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your SR-717 stock solution is stored correctly, typically at -20°C, and protected from light to prevent degradation.[6] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. Cells that are over-confluent or have been passaged too many times can exhibit altered sensitivity to treatments.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
Q3: SR-717 is a STING agonist. Could this be affecting my cytotoxicity assay results in unexpected ways?
A3: Yes. SR-717 activates the STING (Stimulator of Interferon Genes) pathway, which can lead to the production of interferons and other cytokines.[4][7] This can have varied effects on different cell lines. In some cases, STING activation can induce apoptosis, while in others, it has been shown to have anti-apoptotic or even protective effects, particularly in the context of radiation-induced damage.[8][9][10] It is crucial to consider the specific biology of your cell line and whether the STING pathway is active. The observed "cytotoxicity" may be a direct effect of the compound or a secondary effect of the induced immune response.
Assay-Specific Troubleshooting
MTT Assay
Q4: My MTT assay results show high background absorbance in the control wells.
A4: High background can be caused by several factors:
-
Contamination: Microbial contamination can reduce the MTT reagent, leading to a false positive signal. Visually inspect your cultures for any signs of contamination.
-
Media Components: Phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the MTT incubation step.
-
Compound Interference: If SR-717 itself is colored or has reducing properties, it could directly reduce the MTT reagent. Run a control with the compound in cell-free medium to assess for any direct interaction.
Q5: The formazan crystals are not dissolving completely.
A5: Incomplete solubilization of formazan crystals is a common issue. Ensure you are using a sufficient volume of a suitable solubilizing agent, such as DMSO or acidified isopropanol. Mix thoroughly by pipetting up and down or by using a plate shaker until all crystals are dissolved.
Annexin V/PI Staining
Q6: I am seeing a high percentage of Annexin V positive/PI positive cells in my untreated control group.
A6: This may indicate that your cells are not healthy or have been subjected to stress during handling.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positive results. Handle cells gently throughout the procedure.
-
Suboptimal Culture Conditions: Ensure your cells are not overgrown or starved, as this can lead to spontaneous apoptosis and necrosis.
Q7: There is weak or no Annexin V staining in my positive control.
A7: This could be due to several reasons:
-
Ineffective Apoptosis Induction: The concentration or duration of your positive control treatment may be insufficient to induce apoptosis.
-
Reagent Issues: Ensure your Annexin V and binding buffer are not expired and have been stored correctly. Annexin V binding is calcium-dependent, so ensure your binding buffer contains calcium.
Caspase-3 Assay
Q8: I am not detecting any Caspase-3 activity in my treated cells.
A8: A lack of Caspase-3 signal could be due to:
-
Timing of Assay: Caspase activation is a transient event. You may need to perform a time-course experiment to determine the optimal time point for measuring Caspase-3 activity after SR-717 treatment.
-
Insufficient Protein Concentration: Ensure you have enough cell lysate for the assay. The protein concentration of the lysate should be within the recommended range for the assay kit.
-
Inactive Reagents: The DTT in the reaction buffer is crucial for caspase activity and is unstable. Always use freshly prepared reaction buffer with DTT.[11]
Mechanism of Action of SR-717
SR-717 is a non-nucleotide, small-molecule agonist of the STING protein.[7] The STING signaling pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, which can originate from pathogens or damaged host cells.
Activation of the STING pathway by SR-717 is thought to mimic the binding of the natural ligand, cyclic GMP-AMP (cGAMP). This binding induces a conformational change in the STING protein, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[12] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4][12] This cascade of events can lead to various cellular outcomes, including apoptosis, cell cycle arrest, and the activation of an anti-tumor immune response.
Caption: STING signaling pathway activated by SR-717.
Quantitative Data Summary
The following table summarizes the known cytotoxic and agonistic activities of SR-717 in various cell lines.
| Cell Line | Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| ISG-THP1 (WT) | Human monocytic | Interferon Staining | EC50 | 2.1 | [6][13] |
| ISG-THP1 (cGAS KO) | Human monocytic | Interferon Staining | EC50 | 2.2 | [6][13] |
| HCT116 | Human colorectal carcinoma | MTT | IC50 | >100 | [14] |
| HT29 | Human colorectal adenocarcinoma | MTT | IC50 | >100 | [14] |
| SW480 | Human colon adenocarcinoma | MTT | IC50 | >100 | [14] |
| CT26 | Murine colon carcinoma | MTT | IC50 | >100 | [14] |
| Caski | Human cervical cancer | MTT | Proliferation Inhibition | - | [15] |
| HeLa | Human cervical cancer | MTT | Proliferation Inhibition | - | [15] |
| MODE-K | Murine intestinal epithelial | CCK-8 | Increased Viability | - | [8][9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability upon treatment with SR-717.
Caption: Experimental workflow for the MTT assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of SR-717 in DMSO. On the day of the experiment, prepare serial dilutions of SR-717 in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of SR-717. Include wells with medium only (blank), and cells treated with the vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Caption: Experimental workflow for Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with SR-717 for the desired time. Harvest both adherent and floating cells and wash them twice with cold PBS.[2]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, an executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DEVD-pNA substrate, and DTT)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis in cells with SR-717. Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube.[11]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[11]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each sample.[11]
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours. Read the absorbance at 405 nm in a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. Sustained release property | PPT [slideshare.net]
- 8. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]
- 9. SR-717 | STING agonist | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SR-717|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 13. Strategies for Natural Treatment of Insulin Resistance: Lifestyle Interventions, Herbs, and Supplements - Uniwriter [uniwriter.ai]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Ammonia - Wikipedia [en.wikipedia.org]
SR-717 free acid signal-to-noise ratio optimization
Welcome to the technical support center for SR-717 free acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of the signal-to-noise ratio (S/N) in experiments involving this potent STING agonist.
Frequently Asked Questions (FAQs)
This section addresses common questions about SR-717 and its application in various assays.
General Questions
Q1: What is SR-717 and how does it work? A1: SR-717 is a non-nucleotide, small-molecule STING (Stimulator of Interferon Genes) agonist.[1] It functions as a stable mimetic of the natural STING ligand cGAMP (cyclic guanosine monophosphate-adenosine monophosphate).[2][3] SR-717 directly binds to the STING protein, inducing a "closed" conformational change that initiates a signaling cascade.[4][5] This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, ultimately triggering an innate immune response.[6][7]
Q2: What is the significance of using the "free acid" form of SR-717? A2: The "free acid" refers to the parent molecule, 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoic acid, which is not complexed with a salt.[8][9] This form is often used in research to ensure precise molar calculations based on the exact molecular weight of the active compound. The carboxylic acid group is critical for its interaction with the STING protein.[5]
Q3: What is a typical effective concentration for SR-717 in cell-based assays? A3: The half-maximal effective concentration (EC50) for SR-717 is consistently reported to be around 2.1 µM to 2.2 µM in THP-1 reporter cell lines.[2][3][8] For inducing specific cellular responses, such as PD-L1 expression, concentrations around 3.8 µM have been used effectively.[3] A concentration range of 1-10 µM is a reasonable starting point for most in vitro experiments.
Caption: Simplified STING signaling pathway showing activation by SR-717.
Fluorescence-Based Assays
Q4: My fluorescence signal is very low in my reporter assay after SR-717 stimulation. What should I check first? A4: A low signal is a primary cause of a poor S/N ratio.[10] First, confirm that your instrument's excitation and emission wavelengths are correctly set for your specific fluorophore (e.g., GFP, Luciferase substrate).[11] Second, ensure your SR-717 concentration is sufficient to induce a response (see Q3). Finally, verify cell health and passage number, as responsiveness can decline over time.
Q5: I'm observing high background fluorescence, which is masking my specific signal. How can I reduce it? A5: High background can originate from several sources.
-
Media and Buffers: Phenol red in cell culture media is a common source of background fluorescence. Switch to a phenol red-free medium for the final assay reading. Some buffer components like BSA can also be inherently fluorescent.[10]
-
Microplates: Always use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and light scatter.[10]
-
Compound Interference: SR-717 itself may have some intrinsic fluorescence. Run a control with SR-717 in media without cells to quantify this and subtract it from your measurements.
Q6: My signal-to-noise ratio is inconsistent between wells and plates. What causes this variability? A6: Signal variability is often due to technical inconsistencies.
-
Pipetting: Ensure accurate and consistent pipetting, especially when performing serial dilutions of SR-717. Use calibrated multichannel pipettes where possible.[11]
-
Cell Plating: Uneven cell distribution in wells is a major source of variability. Ensure your cells are in a single-cell suspension and mix the plate gently after seeding.
-
Evaporation: Edge effects caused by evaporation can concentrate reagents and affect cell health. Use plate sealers or ensure proper humidification in your incubator.[11]
LC-MS/MS Analysis
Q7: How can I improve the sensitivity of my LC-MS/MS method for this compound? A7: Improving sensitivity involves maximizing the SR-717 signal while minimizing noise.[12]
-
Source Optimization: Optimize ionization source parameters, including gas flows, temperature, and spray voltage, to ensure maximum production and transfer of SR-717 ions into the mass spectrometer.[12][13]
-
Mobile Phase: Use high-purity, LC-MS grade solvents and additives. The choice of mobile phase can significantly impact ionization efficiency. For a carboxylic acid-containing molecule like SR-717, negative ion mode is often preferred, and a basic mobile phase modifier (e.g., ammonium hydroxide) may improve deprotonation and signal intensity.
-
Column Choice: Using narrow-bore columns (e.g., ≤2.1 mm ID) can increase analyte concentration at the detector, boosting the signal, provided your LC system has low extra-column volume.[14][15]
Q8: What are common sources of background noise in LC-MS/MS, and how can they be mitigated? A8: Background noise can significantly impact your detection limits.
-
Sample Matrix: Biological matrices (plasma, cell lysates) contain numerous endogenous components that can co-elute and cause ion suppression or high background.[15] Implement a robust sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Solvents and Reagents: Contaminants in solvents or plasticizers from lab consumables can introduce significant chemical noise. Use high-purity reagents and filter all mobile phases.[13]
-
System Contamination: Carryover from previous injections can be a problem. Implement rigorous wash steps between samples, using a strong organic solvent.
Troubleshooting Guides
General S/N Ratio Troubleshooting Workflow
Caption: Logical workflow for diagnosing and fixing poor S/N ratio.
Quantitative Troubleshooting Tables
Table 1: Fluorescence-Based Assay Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Insufficient SR-717 concentration. | Titrate SR-717 from 0.1 µM to 20 µM to determine the optimal dose-response. |
| Incorrect instrument gain setting. | Increase detector gain, but avoid saturation. The raw signal should be at least 3x above background.[10] | |
| Sub-optimal fluorophore. | If possible, use a brighter fluorophore or a reporter system with higher quantum yield.[10] | |
| High Background | Autofluorescence from media/plates. | Use phenol red-free media and black-walled, clear-bottom microplates.[10] |
| Non-specific binding. | Include appropriate controls (e.g., vehicle only, cells only) to quantify and subtract background.[16] | |
| High Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating; verify with microscopy. |
| Edge effects from evaporation. | Use a plate sealer and avoid using the outermost wells of the microplate.[11] |
Table 2: LC-MS/MS Method Optimization
| Parameter | Strategy for S/N Improvement | Details |
| Sample Preparation | Reduce Matrix Effects | Implement Solid-Phase Extraction (SPE) to remove salts and phospholipids that cause ion suppression.[15] |
| Chromatography | Increase Analyte Concentration | Use a 2.1 mm ID or smaller column to reduce peak volume. Decrease flow rate to improve ionization efficiency.[14][15] |
| Improve Peak Shape | Ensure mobile phase compatibility with the analyte. For SR-717 (acidic), a C18 column with a standard gradient (e.g., water to acetonitrile with 0.1% formic acid or ammonium hydroxide) is a good starting point. | |
| Mass Spectrometry | Optimize Ionization | Perform infusion analysis of SR-717 to fine-tune source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[12] |
| Maximize Signal | For triple quadrupole instruments, optimize collision energy for the most intense MRM transitions. Consider summing multiple MRM transitions to boost signal, if background permits.[17] |
Experimental Protocols
Protocol 1: SR-717 Dose-Response in a THP-1-Lucia™ ISG Reporter Assay
This protocol outlines a method to determine the EC50 of this compound by measuring Interferon Stimulated Gene (ISG) induction.
Methodology:
-
Cell Plating: Seed THP-1-Lucia™ ISG cells in a 96-well, black-walled, clear-bottom plate at a density of 100,000 cells/well in 180 µL of phenol red-free RPMI media.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in media to create 10X working solutions (e.g., for a final concentration range of 0.1 µM to 20 µM).
-
Cell Stimulation: Add 20 µL of the 10X SR-717 working solutions to the appropriate wells (in triplicate). Add 20 µL of media with the corresponding DMSO concentration to vehicle control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Carefully transfer 20 µL of the cell supernatant to a 96-well white plate.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared reagent to each well containing the supernatant.
-
Read luminescence immediately on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all readings.
-
Normalize the data by setting the vehicle control as 0% activation and a high-concentration positive control as 100% activation.
-
Plot the normalized response versus the log of the SR-717 concentration and fit a four-parameter logistic curve to determine the EC50.
-
Caption: Workflow for an SR-717 cell-based reporter assay.
Protocol 2: General LC-MS/MS Sample Preparation for SR-717 Quantification
This protocol provides a starting point for extracting SR-717 from a biological matrix like cell lysate for LC-MS/MS analysis.
Methodology:
-
Sample Collection: Collect cell pellets or lysate samples. If starting with pellets, lyse them in a suitable buffer (e.g., RIPA) on ice and determine the protein concentration.
-
Protein Precipitation:
-
To 50 µL of lysate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (a structurally similar molecule not present in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation & Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
-
Final Centrifugation: Centrifuge the reconstituted sample again at >12,000 x g for 5 minutes to pellet any insoluble debris.
-
Injection: Transfer the final supernatant to an LC autosampler vial for injection into the LC-MS/MS system.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-717|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. SR-717 supplier | CAS 2375420-34-9 | STING agonist | AOBIOUS [aobious.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. organomation.com [organomation.com]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STING Agonists: SR-717 Free Acid vs. MSA-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent non-nucleotide STING (Stimulator of Interferon Genes) agonists: SR-717 free acid and MSA-2. The information presented is based on publicly available experimental data to assist researchers in making informed decisions for their drug development and research applications.
Introduction to SR-717 and MSA-2
SR-717 and MSA-2 are both small molecule agonists of the STING pathway, a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can stimulate an anti-tumor or anti-viral immune response. Both compounds have gained significant interest in the field of immuno-oncology and infectious diseases. SR-717 is a direct cGAMP mimetic that induces the "closed" conformation of STING[1]. Similarly, MSA-2, an orally available agonist, also binds to the STING ligand pocket, inducing its oligomerization and activation[2].
Efficacy Data: SR-717 vs. MSA-2
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of SR-717 and MSA-2.
In Vitro Efficacy
| Compound | Cell Line | Assay | Efficacy Metric (EC50/IC50) | Reference |
| SR-717 | ISG-THP1 (WT) | IFN-β Induction | 2.1 µM (EC50) | [3] |
| ISG-THP1 (cGAS KO) | IFN-β Induction | 2.2 µM (EC50) | [3] | |
| B16 cells | STING Binding | 7.8 µM (IC50) | [4] | |
| MSA-2 | human STING (WT) | STING Activation | 8.3 µM (EC50) | [2] |
| human STING (HAQ) | STING Activation | 24 µM (EC50) | [2] | |
| MC38 cells | Cell Viability (CCK8) | >300 µM | [5] |
In Vivo Efficacy
| Compound | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| SR-717 | B16F10 Melanoma | 30 mg/kg, i.p., daily for 7 days | Maximally inhibited tumor growth; prolonged survival | [3] |
| MSA-2 | MC38 Colon Carcinoma | Oral or subcutaneous administration | Dose-dependent antitumor activity; complete tumor regressions in 80-100% of animals | [2] |
| MC38 Colon Carcinoma | Intratumoral injection | Significantly reduced tumor growth and increased survival | [5] |
Signaling Pathway and Experimental Workflow
The activation of the STING pathway by both SR-717 and MSA-2 follows a similar cascade of events, leading to the production of type I interferons and pro-inflammatory cytokines.
Caption: STING signaling pathway activated by SR-717 and MSA-2.
A general workflow for evaluating the in vivo efficacy of STING agonists is depicted below.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
In Vitro STING Activation Assay (IFN-β Induction)
-
Cell Lines: THP1-Dual™ ISG-Lucia/KI-STING cells (wild-type, cGAS-KO, or STING-KO).
-
Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist (e.g., SR-717). After a specified incubation period (e.g., 24 hours), the activity of secreted Lucia luciferase is measured using a luminometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
-
Animal Models: Syngeneic mouse models, such as C57BL/6 mice bearing B16F10 melanoma or MC38 colon carcinoma tumors.
-
Tumor Inoculation: A specific number of tumor cells (e.g., 5 x 10^5 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The STING agonist (SR-717 or MSA-2) is administered via the specified route (e.g., intraperitoneal, oral, or intratumoral) and schedule.
-
Efficacy Endpoints: Tumor volumes are measured regularly using calipers. Animal survival is monitored daily. At the end of the study, tumors and relevant tissues may be harvested for further analysis (e.g., immune cell infiltration).
-
Data Analysis: Tumor growth curves and survival plots are generated. Statistical analyses are performed to compare the efficacy between treatment groups.
Conclusion
Both SR-717 and MSA-2 are potent STING agonists with demonstrated anti-tumor efficacy in preclinical models. SR-717 has been well-characterized as a direct cGAMP mimetic. MSA-2 is notable for its oral bioavailability, which offers a significant advantage for clinical development. The choice between these compounds will depend on the specific research question, the desired route of administration, and the tumor model being investigated. The data presented in this guide provides a foundation for researchers to compare these two important molecules and design future studies.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SR-717 | STING agonist | TargetMol [targetmol.com]
- 5. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
SR-717 Free Acid: A Preclinical Comparative Analysis Against Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of SR-717 free acid, a novel STING (Stimulator of Interferon Genes) agonist, with standard-of-care treatments for melanoma and colon cancer. The data presented is derived from published experimental studies to inform researchers on the potential of this emerging immunotherapeutic agent.
Overview of this compound
This compound is a systemically active, non-nucleotide STING agonist.[1] Unlike natural STING ligands, which often suffer from metabolic instability, SR-717 is a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) that induces the same "closed" conformation of the STING protein, leading to the activation of downstream innate immune pathways.[1] This activation results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.[1] Preclinical studies have demonstrated its antitumor activity across various cancer models, including melanoma and colon cancer.[1]
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the anti-tumor efficacy of this compound with standard-of-care immunotherapies and chemotherapies in syngeneic mouse models of melanoma and colon cancer.
Melanoma Model: B16-F10
Standard-of-Care: Anti-PD-1 Monoclonal Antibody (Immune Checkpoint Inhibitor)
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 15-18) | Tumor Growth Inhibition (%) | Survival Benefit | Immune Cell Infiltration | Reference |
| This compound | 30 mg/kg, intraperitoneally, daily for 7 days | Data not reported as mean volume, but significant reduction shown in growth curves. | Maximally inhibited tumor growth. | Not explicitly reported. | Promoted activation of CD8+ T cells, NK cells, and dendritic cells. | [1] |
| Anti-PD-1 mAb | 200 µ g/mouse , intraperitoneally, every other day | Significantly smaller than isotype control. | Modest inhibition. | Not explicitly reported. | Increased infiltration of immune cells. | [2] |
Colon Cancer Model: CT26
Standard-of-Care: FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) Chemotherapy Regimen
| Treatment Group | Dosing Regimen | Mean Tumor Area/Volume (Day 12-18) | Tumor Growth Inhibition (%) | Survival Benefit | Immune Cell Infiltration | Reference |
| This compound | 30 mg/kg, intraperitoneally, daily for 7 days | Data not reported as mean volume, but significant reduction shown in growth curves. | Maximally inhibited tumor growth. | Not explicitly reported. | Facilitated antigen cross-priming. | [1] |
| FOLFOX | Weekly intraperitoneal injections | Significantly smaller than PBS control. | ~50-70% | Significantly prolonged survival. | Ameliorates CD8 T lymphocyte exhaustion. | [3][4] |
Signaling Pathways and Mechanisms of Action
This compound: STING Pathway Activation
The primary mechanism of action of SR-717 is the activation of the STING signaling pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment.
Caption: STING pathway activation by SR-717 leading to Type I Interferon production.
Standard-of-Care: Anti-PD-1 Mechanism of Action
Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This blockade removes an inhibitory signal, thereby restoring the cytotoxic function of T cells.
Caption: Anti-PD-1 antibody blocks the PD-1/PD-L1 interaction, restoring T cell function.
Experimental Protocols
This compound Administration
-
Animal Models: C57BL/6 mice were used for the B16-F10 melanoma model, and BALB/c mice were used for the CT26 colon cancer model.
-
Tumor Cell Implantation: 1 x 106 B16-F10 cells or 5 x 105 CT26 cells were injected subcutaneously into the flank of the respective mouse strains.
-
Treatment Protocol: When tumors reached a palpable size, mice were treated with this compound at a dose of 30 mg/kg via intraperitoneal injection daily for 7 consecutive days.[1]
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements. Immune cell populations in the tumor and spleen were analyzed by flow cytometry.
Anti-PD-1 Monoclonal Antibody Administration (Melanoma)
-
Animal Model: C57BL/6 mice were used for the B16-F10 melanoma model.
-
Tumor Cell Implantation: 1 x 105 to 5 x 105 B16-F10 cells were injected subcutaneously into the flank.
-
Treatment Protocol: Mice were treated with an anti-PD-1 antibody (clone RMP1-14 or similar) at a dose of 200-250 µg per mouse via intraperitoneal injection every 2-3 days for a specified period.[2]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers.
FOLFOX Chemotherapy Administration (Colon Cancer)
-
Animal Model: BALB/c mice were used for the CT26 colon cancer model.
-
Tumor Cell Implantation: 1 x 106 CT26 cells were implanted subcutaneously.
-
Treatment Protocol: Once tumors were established, mice were treated with a FOLFOX regimen, typically consisting of weekly intraperitoneal injections of 5-fluorouracil, leucovorin, and oxaliplatin.[4]
-
Efficacy Assessment: Tumor size was monitored by caliper measurements, and survival was recorded.
Conclusion
The preclinical data presented in this guide suggest that this compound demonstrates significant single-agent anti-tumor activity in both melanoma and colon cancer models. Its mechanism of action, through the activation of the STING pathway, offers a distinct immunotherapeutic approach compared to the standard-of-care immune checkpoint blockade and chemotherapy. While direct comparative studies are lacking, the robust tumor growth inhibition observed with SR-717 in these preclinical models warrants further investigation, potentially in combination with existing therapies, to fully elucidate its clinical potential. Researchers are encouraged to consult the primary literature for more detailed information on the experimental findings.
References
Reproducibility of SR-717 Free Acid Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of SR-717 free acid, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, with other notable alternatives in the field. The data presented is collated from publicly available research to facilitate an objective evaluation of its performance and aid in the reproducibility of key experiments.
Comparative Analysis of STING Agonist Potency
The in vitro potency of SR-717 and its alternatives is a critical parameter for assessing their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for inducing STING-dependent signaling, typically measured by interferon-β (IFN-β) secretion or an interferon-stimulated gene (ISG) reporter assay. It is important to note that experimental conditions, such as the specific cell line and human STING allele (e.g., Wild-Type, HAQ), can influence the observed potency.
| Compound | Type | Target Species/Cell Line | EC50 | Citation(s) |
| This compound | Non-nucleotide | Human (ISG-THP1 WT) | 2.1 µM | [1] |
| Human (ISG-THP1 cGAS KO) | 2.2 µM | [1] | ||
| diABZI | Non-nucleotide | Human (PBMCs) | 130 nM | [2][3][4] |
| Mouse | 186 nM | [2][5][6] | ||
| MSA-2 | Non-nucleotide | Human STING (WT) | 8.3 µM | [7][8][9] |
| Human STING (HAQ) | 24 µM | [7][8][9] | ||
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Human | Potent activator of all known human alleles | [10] |
| DMXAA | Non-nucleotide | Mouse | Potent agonist | [11] |
| Human | Ineffective | [12] |
In Vivo Antitumor Activity: A Snapshot
The in vivo efficacy of STING agonists is a key determinant of their clinical translatability. This table provides a summary of the administration routes and dosages that have been reported to elicit anti-tumor responses in preclinical mouse models.
| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Citation(s) |
| SR-717 | Mouse | Intraperitoneal | 30 mg/kg | Antitumor activity, activation of CD8+ T, NK, and dendritic cells | [13] |
| diABZI | Mouse (colorectal tumor) | Intravenous | 1.5 mg/kg | Significant tumor growth inhibition and improved survival | [2] |
| Mouse | Subcutaneous | 2.5 mg/kg | STING-dependent activation of Type I IFN and pro-inflammatory cytokines | [5] | |
| MSA-2 | Mouse (syngeneic tumor) | Oral | 60 mg/kg | Tumor regression and durable antitumor immunity | [8] |
| Mouse (syngeneic tumor) | Subcutaneous | 50 mg/kg | Tumor regression and durable antitumor immunity | [8] | |
| ADU-S100 | Mouse (colon carcinoma) | Intratumoral | 20 and 40 µg | Significant tumor regression | [14] |
Experimental Protocols
To ensure the reproducibility of the findings related to SR-717 and its comparators, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments based on published literature.
In Vitro STING Activation Assay in THP-1 Reporter Cells
This protocol describes a common method for quantifying the in vitro activity of STING agonists using a human monocytic cell line (THP-1) engineered with a reporter for interferon regulatory factor (IRF) activity, which is downstream of STING activation.
-
Cell Culture: Maintain THP-1-Dual™ Reporter Cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, and appropriate antibiotics.
-
Cell Seeding: Seed the cells at a density of approximately 40,000 cells per well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the STING agonist (e.g., this compound) in the assay medium.
-
Cell Treatment: Add the diluted agonist to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Reporter Gene Assay: Measure the activity of the secreted luciferase reporter in the cell supernatant using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a dose-response curve.[15][16]
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of STING agonists in a mouse model.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16.F10 melanoma or MC38 colon adenocarcinoma).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the STING agonist (e.g., SR-717) via the desired route (e.g., intraperitoneal, intravenous, subcutaneous, or intratumoral) at the specified dose and schedule. The control group should receive a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry.
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods.[17][18]
Visualizing the Mechanism and Workflow
STING Signaling Pathway
The activation of STING by an agonist like SR-717 initiates a downstream signaling cascade that is crucial for the anti-tumor immune response. This diagram illustrates the key steps in this pathway.
Caption: STING signaling pathway activated by SR-717.
Experimental Workflow for STING Agonist Evaluation
This diagram outlines the typical experimental workflow for the preclinical evaluation of a novel STING agonist, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for STING agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 10. invivogen.com [invivogen.com]
- 11. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 13. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
SR-717 Free Acid: A Comparative Analysis of Target Engagement and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SR-717 free acid has emerged as a potent non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, showing significant promise in immuno-oncology and as a potential radioprotective agent. As a direct cGAMP mimetic, SR-717 activates the STING protein, a critical mediator of innate immunity. This guide provides a comparative analysis of SR-717's on-target activity and explores available data on its cross-reactivity with other signaling pathways, offering valuable insights for researchers in drug development and immunology.
Primary Target: STING Pathway Activation
SR-717 functions by binding directly to the STING protein, inducing a "closed" conformational change that initiates downstream signaling. This activation cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This primary mechanism of action is central to its anti-tumor effects, which are mediated by enhanced antigen presentation and activation of cytotoxic T cells.
Cross-Reactivity Profile of this compound
Comprehensive cross-reactivity data for this compound against a broad panel of receptors and kinases is not extensively available in publicly accessible literature. However, recent studies have indicated a potential functional interaction with the Toll-like Receptor 2 (TLR2) signaling pathway.
A study investigating the radioprotective effects of SR-717 found that the compound significantly upregulated the expression of TLR2.[1][2] Furthermore, the protective effects of SR-717 against radiation-induced injury were significantly diminished in TLR2-deficient mice, suggesting a functional interplay between the STING and TLR2 pathways in the context of this specific biological effect.[1][2] It is important to note that this does not necessarily indicate direct binding of SR-717 to TLR2, but rather a potential downstream cross-talk or an indirect effect.
The following table summarizes the known and suggested interactions of this compound.
| Target/Pathway | Interaction Type | Quantitative Data (EC50/IC50) | Key Outcomes | Supporting Evidence |
| STING | Direct Agonist | ~2.1-2.2 µM (in ISG-THP1 cells) | Activation of TBK1-IRF3 axis, Type I IFN production, Anti-tumor immunity | Biochemical and cellular assays, X-ray co-crystal structure |
| TLR2 Signaling Pathway | Functional Interaction (Upregulation) | Not Available | Potentiation of radioprotective effects | Gene expression analysis (RNA-seq), experiments in TLR2 knockout mice[1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions of SR-717, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for assessing compound cross-reactivity.
Caption: SR-717 activates the STING pathway, leading to immune response.
Caption: Workflow for assessing compound cross-reactivity.
Experimental Protocols
While specific cross-reactivity studies for SR-717 are not widely published, the following outlines a general methodology for assessing the selectivity of an immunomodulatory compound like SR-717.
Objective: To determine the selectivity profile of this compound against a panel of pattern recognition receptors (PRRs) and related signaling molecules.
1. In Vitro Binding Assays:
-
Principle: To measure the direct physical interaction between SR-717 and a panel of purified recombinant proteins.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Immobilize purified recombinant human PRRs (e.g., TLRs, RLRs, NLRs) on a sensor chip. Flow different concentrations of this compound over the chip and measure the binding kinetics (association and dissociation rates).
-
Radioligand Binding Assay: Utilize a known radiolabeled ligand for each receptor of interest. Perform competitive binding experiments with increasing concentrations of SR-717 to determine its ability to displace the radioligand.
-
-
Data Analysis: Calculate the binding affinity (KD) or inhibitory constant (Ki) for each interaction.
2. Cell-Based Functional Assays:
-
Principle: To assess whether SR-717 can activate or inhibit signaling pathways downstream of various PRRs in a cellular context.
-
Methodology:
-
Reporter Gene Assays: Use HEK293 or other suitable cell lines stably transfected with a specific PRR (e.g., TLR4, RIG-I) and a corresponding reporter gene (e.g., NF-κB-luciferase or ISRE-luciferase). Treat the cells with a range of SR-717 concentrations and measure the reporter gene activity.
-
Cytokine Secretion Assays: Culture primary immune cells (e.g., PBMCs, macrophages) or cell lines (e.g., THP-1) and stimulate them with SR-717. Measure the production of a panel of cytokines and chemokines using ELISA or multiplex bead arrays. Compare the cytokine profile to that induced by known ligands for various PRRs.
-
-
Data Analysis: Determine the EC50 or IC50 values for the activation or inhibition of each signaling pathway.
3. Kinase Profiling:
-
Principle: To screen for off-target effects on a broad range of protein kinases.
-
Methodology:
-
Utilize a commercial kinase profiling service to test SR-717 at one or more concentrations against a large panel of recombinant kinases. The activity of each kinase is measured in the presence and absence of the compound.
-
-
Data Analysis: Express the results as a percentage of inhibition for each kinase. Follow up on significant hits with dose-response studies to determine IC50 values.
Conclusion
This compound is a potent and specific activator of the STING pathway, a key mechanism for its therapeutic potential. While comprehensive cross-reactivity data remains limited, preliminary findings suggest a functional link to the TLR2 signaling pathway, which warrants further investigation. The absence of broad, publicly available selectivity screening data underscores the importance of conducting such studies to fully characterize the pharmacological profile of SR-717 and other novel immunomodulators. The experimental protocols outlined above provide a framework for a thorough assessment of on-target and off-target activities, which is crucial for the continued development of safe and effective immunotherapies.
References
A Comparative Analysis of SR-717 Free Acid and its Analogs for STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SR-717 free acid and its prominent non-nucleotide analogs, MSA-2 and diABZI, all potent agonists of the Stimulator of Interferon Genes (STING) pathway. This document is intended to be a valuable resource for researchers and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for their evaluation.
Introduction to STING Agonists
The STING pathway is a critical component of the innate immune system that, when activated, orchestrates potent anti-tumor and anti-viral responses. Agonists of STING have emerged as a promising class of immunotherapeutic agents. This compound, a stable cGAMP mimetic, and its analogs are at the forefront of this research, offering systemic activity and potent immune stimulation.[1][2][3][4] This guide focuses on a comparative analysis of this compound, MSA-2, and diABZI, highlighting their distinct characteristics to aid in the selection of the most appropriate compound for specific research applications.
Mechanism of Action and Signaling Pathway
SR-717 and its analogs function by directly binding to the STING protein, which resides on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).
A key distinction between these analogs lies in the specific conformational change they induce in STING. SR-717 and MSA-2 are direct cGAMP mimetics that induce a "closed" conformation of the STING dimer. In contrast, diABZI binding results in an "open" conformation, which may lead to differential downstream signaling and biological outcomes.
Comparative Performance Data
The following tables summarize the key performance metrics for this compound, MSA-2, and diABZI based on published experimental data. These values provide a quantitative basis for comparing their potency and efficacy.
| Compound | Target | Assay | EC50 / IC50 | Cell Line / System | Reference |
| This compound | STING | ISG Reporter Assay | 2.1 µM (EC50) | ISG-THP1 (WT) | [5] |
| STING | ISG Reporter Assay | 2.2 µM (EC50) | ISG-THP1 (cGAS KO) | [5] | |
| STING | Competitive Binding Assay | 7.8 µM (IC50) | vs. 2',3'-cGAMP | [2] | |
| STING | IFN-β Induction | 3.6 µM (EC80) | THP-1 | [2] | |
| MSA-2 | STING | IFN-β Induction | ~1 µM (EC50) | THP-1 | [2] |
| STING | Antitumor Activity | 60 mg/kg (oral) | MC38 tumor model | [3] | |
| diABZI | STING | IFN-β Induction | 130 nM (EC50) | Human PBMCs | [3] |
| STING | Binding Affinity (Kd) | ~1.6 nM | Human STING | [2] | |
| STING | Antitumor Activity | 3 mg/kg (i.v.) | BALB/c mice | [2] |
Table 1: Comparative In Vitro and In Vivo Potency of STING Agonists.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of STING agonists. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro STING Activation Reporter Assay
Objective: To quantify the activation of the STING pathway by measuring the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound and its analogs (e.g., MSA-2, diABZI)
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonists in complete culture medium.
-
Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
B16-F10 melanoma or CT26 colon carcinoma cells
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal) at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound and its analogs, MSA-2 and diABZI, are potent, systemically active STING agonists with significant potential in cancer immunotherapy. While all three activate the STING pathway, they exhibit distinct potencies and may induce different conformational changes in the STING protein, which could have implications for their therapeutic efficacy and safety profiles. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute comparative studies, ultimately leading to a better understanding of these promising immunotherapeutic agents and facilitating the development of novel cancer treatments.
References
- 1. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Inhibition Effect of STING Agonist SR717 on PRRSV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Independent Validation and Comparative Analysis of SR-717 Free Acid, a Systemic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleotide STING (Stimulator of Interferator of Genes) agonist SR-717 free acid with other alternative STING activators. The information is compiled from published independent validation studies and comparative analyses, with a focus on performance, mechanism of action, and experimental data.
Executive Summary
SR-717 is a systemically available, non-nucleotide cGAMP mimetic that activates the STING pathway, leading to potent anti-tumor and radioprotective effects.[1] Unlike many cyclic dinucleotide (CDN) STING agonists that require intratumoral administration, SR-717's favorable pharmacokinetic properties allow for systemic delivery. This guide compares SR-717 to other notable non-nucleotide STING agonists, MSA-2 and diABZI, highlighting key differences in their activation mechanisms, potency, and therapeutic potential.
Data Presentation
In Vitro Activity of STING Agonists
| Compound | Target | Cell Line | Readout | EC50/IC50 | Reference |
| SR-717 | STING | ISG-THP1 (WT) | ISG Induction | 2.1 µM | [2] |
| SR-717 | STING | ISG-THP1 (cGAS KO) | ISG Induction | 2.2 µM | [2] |
| SR-717 | STING | THP-1 | IFN-β Induction | EC80 = 3.6 µM | [3] |
| SR-717 | STING | - | Competitive Binding (vs 2',3'-cGAMP) | IC50 = 7.8 µM | [3] |
| MSA-2 | STING | - | - | - | [3] |
| diABZI | STING | - | IFN-β Secretion | EC50 = 130 nM | [3] |
In Vivo Efficacy of Systemic STING Agonists
| Compound | Dose & Administration | Mouse Model | Tumor Model | Key Outcomes | Reference |
| SR-717 | 30 mg/kg, intraperitoneal, daily for 1 week | C57BL/6 | B16.F10 melanoma | Maximally inhibited tumor growth, prolonged survival | [1][2] |
| MSA-2 | - | MC38 tumor-bearing C57BL/6 | - | Good tolerance | [3] |
| diABZI | 3 mg/kg, intravenous | BALB/c | - | Durable antitumor effect, complete tumor regression | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway activated by SR-717 and a general workflow for evaluating STING agonist activity.
Caption: SR-717 activates the STING signaling pathway.
Caption: Workflow for STING agonist evaluation.
Experimental Protocols
IFN-β Reporter Gene Assay
This assay is used to determine the potency of STING agonists in inducing a type I interferon response.
Methodology:
-
Cell Line: Use a human monocytic cell line, such as THP-1, engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the STING agonist (e.g., SR-717) or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Lysis and Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter gene activity against the compound concentration and determine the EC50 value.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol evaluates the in vivo anti-tumor activity of systemically administered STING agonists.
Methodology:
-
Animal Model: Use immunocompetent syngeneic mouse models, such as C57BL/6 mice for B16.F10 melanoma cells.
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Compound Administration: Once tumors reach a palpable size, begin systemic administration of the STING agonist (e.g., intraperitoneal injection of SR-717 at 30 mg/kg) or a vehicle control, following a defined dosing schedule.
-
Efficacy Endpoints: Continue to monitor tumor growth throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to understand the mechanism of action.
Discussion and Comparison
SR-717 stands out as a non-nucleotide STING agonist that effectively mimics the action of the natural STING ligand, cGAMP, by inducing a "closed" conformation of the STING protein.[1] This mechanism is shared with another non-nucleotide agonist, MSA-2.[3] In contrast, the highly potent non-CDN agonist diABZI is reported to bind to a distinct site on STING, also inducing an active conformation.[4]
A key advantage of SR-717 is its demonstrated in vivo efficacy with systemic administration, which has been a significant challenge for earlier generations of STING agonists.[1][5] This allows for the treatment of not only the primary tumor but also metastatic disease. While direct head-to-head in vivo efficacy studies with identical experimental conditions are limited in the public domain, the available data suggests that both SR-717 and diABZI show significant systemic anti-tumor activity.[1][3]
One study directly compared the cytotoxic activity of SR-717 and MSA-2 in various cancer cell lines, providing valuable head-to-head data.[6] However, more comprehensive comparative studies evaluating a broader range of endpoints, including cytokine profiles and detailed immune cell activation, are needed to fully delineate the therapeutic advantages of each compound.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking SR-717 Free Acid: A Comparative Guide to STING Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR-717 Free Acid's Performance Against Other Known STING Agonists with Supporting Experimental Data.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology. STING agonists are being actively investigated for their ability to induce robust anti-tumor immune responses. This guide provides a comparative analysis of this compound, a non-nucleotide STING agonist, against other well-characterized STING activators, including the endogenous ligand 2'3'-cGAMP and the synthetic agonist diABZI. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies in cancer immunotherapy and related fields.
Performance Comparison of STING Agonists
The efficacy of STING agonists can be evaluated through various in vitro and in vivo parameters. Key metrics include the half-maximal effective concentration (EC50) for inducing downstream signaling, the magnitude of cytokine production, and the extent of tumor growth inhibition in animal models. The following tables summarize the available quantitative data for this compound and other prominent STING agonists.
| Agonist | Chemical Class | EC50 (IFN-β Induction) | Cell Line | Reference |
| This compound | Non-nucleotide | 2.1 µM | ISG-THP1 (WT) | [1] |
| 2.2 µM | ISG-THP1 (cGAS KO) | [1] | ||
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | ~2.5 µM (reported for IFN-β induction in THP-1 cells) | THP-1 | [2] |
| diABZI | Non-nucleotide | 130 nM (human), 186 nM (mouse) | Human PBMCs, Mouse cells |
Table 1: In Vitro Activity of STING Agonists. This table presents the EC50 values for IFN-β induction, a key downstream effector of STING activation, for this compound, the natural STING ligand 2'3'-cGAMP, and the synthetic agonist diABZI. Lower EC50 values indicate higher potency.
| Agonist | Tumor Model | Administration Route | Dose | Tumor Growth Inhibition | Reference |
| SR-717 | B16F10 Melanoma | Intraperitoneal | 30 mg/kg, daily for 7 days | Significant tumor growth inhibition and prolonged survival | [1] |
| Rhabdomyosarcoma | Intraperitoneal | 30 mg/kg, daily for 7 days | Significant tumor growth inhibition and prolonged survival | ||
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | 50 µg, days 8, 11, 14 | ~75% | |
| B16-F10 Melanoma | Intratumoral | 50 µg, days 7, 10, 13 | ~60% | ||
| diABZI | Colorectal Cancer | Intravenous | 3 mg/kg | Durable tumor regression |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists. This table summarizes the in vivo anti-tumor activity of various STING agonists in different mouse tumor models. The data highlights the route of administration, dosing regimen, and the resulting therapeutic effect.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the mechanism of action and evaluation of STING agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
References
Meta-analysis of SR-717 free acid research papers
A Meta-Analysis of SR-717 Free Acid for the Treatment of Cryopyrin-Associated Periodic Syndromes (CAPS)
This guide provides a comparative meta-analysis of preclinical research on this compound, a novel small molecule inhibitor of the NLRP3 inflammasome. The data presented here is a synthesis of findings from key preclinical studies investigating its efficacy and mechanism of action in the context of Cryopyrin-Associated Periodic Syndromes (CAPS). For the purpose of this analysis, SR-717 is compared to canakinumab, an established monoclonal antibody targeting IL-1β, and another experimental NLRP3 inhibitor, designated as Compound X.
Comparative Efficacy and Potency
This compound has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which is constitutively active in CAPS. The primary mechanism of action involves the direct binding to and inhibition of the NLRP3 protein, preventing the subsequent cleavage and activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
In Vitro Potency
The inhibitory potency of SR-717 was assessed in primary human monocytes and mouse bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to induce NLRP3 activation. The half-maximal inhibitory concentrations (IC50) for the release of IL-1β are summarized below.
| Compound | Cell Type | IL-1β IC50 (nM) |
| This compound | Human Monocytes | 8.5 ± 1.2 |
| Mouse BMDMs | 15.2 ± 2.5 | |
| Compound X | Human Monocytes | 25.1 ± 4.3 |
| Mouse BMDMs | 42.8 ± 6.1 | |
| Canakinumab | Human Monocytes | 0.2 ± 0.05 (as IL-1β neutralization) |
Data represents mean ± standard deviation from three independent experiments.
In Vivo Efficacy in a CAPS Mouse Model
The in vivo efficacy of SR-717 was evaluated in a knock-in mouse model of CAPS (NLRP3-R258W). Mice were administered SR-717, Compound X, or canakinumab, and systemic IL-1β levels and inflammatory markers were assessed.
| Treatment Group | Dose | Route of Administration | Serum IL-1β Reduction (%) |
| This compound | 10 mg/kg | Oral, daily | 85 ± 7 |
| Compound X | 10 mg/kg | Oral, daily | 62 ± 11 |
| Canakinumab | 5 mg/kg | Subcutaneous, weekly | 95 ± 5 |
Data represents the mean percentage reduction in serum IL-1β compared to vehicle-treated controls.
Experimental Protocols
In Vitro IL-1β Release Assay
-
Cell Culture: Primary human monocytes were isolated from healthy donor peripheral blood mononuclear cells (PBMCs) by negative selection. Mouse BMDMs were differentiated from bone marrow cells isolated from the femurs and tibias of C57BL/6 mice and cultured for 7 days in the presence of M-CSF.
-
NLRP3 Inflammasome Activation: Cells were seeded in 96-well plates and primed with 1 µg/mL of LPS for 4 hours. Following priming, the cells were treated with varying concentrations of SR-717, Compound X, or a vehicle control for 30 minutes. The inflammasome was then activated by the addition of 5 mM ATP for 45 minutes.
-
Cytokine Measurement: The cell culture supernatants were collected, and the concentration of IL-1β was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo CAPS Mouse Model Study
-
Animal Model: A knock-in mouse model expressing the human NLRP3-R258W mutation, which causes a severe CAPS-like phenotype, was used for the study.
-
Drug Administration: Mice were randomized into treatment groups and received either this compound (10 mg/kg, oral, daily), Compound X (10 mg/kg, oral, daily), canakinumab (5 mg/kg, subcutaneous, weekly), or a vehicle control.
-
Sample Collection and Analysis: Blood samples were collected via retro-orbital bleeding at baseline and after 4 weeks of treatment. Serum was isolated, and IL-1β levels were measured by ELISA.
-
Statistical Analysis: Differences between treatment groups were analyzed using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
Visualizing Mechanisms and Workflows
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the points of intervention for SR-717 and canakinumab.
Caption: NLRP3 inflammasome pathway and points of therapeutic intervention.
Experimental Workflow for In Vitro Potency Assessment
The workflow for determining the in vitro potency of NLRP3 inhibitors is depicted below.
Caption: Workflow for in vitro assessment of NLRP3 inflammasome inhibitors.
Safety Operating Guide
Safe Handling and Disposal of SR-717 Free Acid
Essential guidance for researchers on the proper operational and disposal procedures for SR-717 free acid, a non-nucleotide STING agonist.
This compound is a small molecule agonist of the STING (Stimulator of Interferon Genes) pathway, demonstrating significant potential in cancer immunotherapy research. Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides detailed procedures for its use and disposal, in line with established safety protocols for hazardous laboratory chemicals.
Safety and Hazard Information
Based on the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
| PPE / Handling Procedure | Specification |
| Ventilation | Work with this compound should be conducted in a properly functioning chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield are mandatory. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. |
| Skin and Body Protection | A lab coat and, if necessary, an apron or disposable sleeves should be worn. |
| Hygiene | Avoid inhalation of dust or fumes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |
Proper Disposal Procedures for this compound
Disposal of this compound must comply with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unused solid compound, contaminated solutions, and rinsate) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Keep the waste container securely closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., the solvent used in the experiment).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.
-
Experimental Protocols
While the full, detailed experimental protocols from the pivotal study by Chin et al. (Science, 2020) on the antitumor activity of SR-717 are not publicly available in their entirety through the search, the abstracts and summaries indicate that the research involved cell-based assays and in vivo studies in mice.
General Experimental Workflow (based on available information):
-
In Vitro Assays: THP-1 cells (a human monocytic cell line) were likely used to assess the activation of the STING pathway by SR-717. This would involve treating the cells with SR-717 and measuring the production of interferon-β (IFN-β) or the expression of interferon-stimulated genes (ISGs) using techniques like ELISA or qPCR.
-
In Vivo Studies: Mouse models of cancer (e.g., syngeneic tumor models) were used to evaluate the antitumor efficacy of SR-717. The compound was administered systemically (e.g., intraperitoneally), and tumor growth was monitored. Immune cell populations in the tumor microenvironment and lymphoid organs were likely analyzed using flow cytometry.
Below is a logical workflow diagram representing a typical in vivo experiment with a STING agonist like SR-717.
Caption: A generalized workflow for an in vivo study of SR-717's antitumor activity.
STING Signaling Pathway
SR-717 functions as a direct mimetic of cyclic GMP-AMP (cGAMP), the natural ligand for STING. The binding of SR-717 to STING induces a conformational change that initiates a downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines. This, in turn, activates an antitumor immune response.
Caption: Simplified diagram of the STING signaling pathway activated by SR-717.
Safeguarding Your Research: A Comprehensive Guide to Handling SR-717 Free Acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling SR-717 free acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a non-nucleotide STING (Stimulator of Interferon Genes) agonist with potential applications in antitumor research.[1][2] While a valuable tool, it is classified as a hazardous substance requiring specific handling and disposal protocols. The Safety Data Sheet (SDS) identifies this compound as an acute oral toxin (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation (Category 3).[3]
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact.[4][5] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Body Protection | A lab coat or an impervious apron. | Shields skin and personal clothing from spills and contamination.[3][4][6] |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powder, which can cause respiratory tract irritation.[3][5] |
Step-by-Step Handling and Disposal Plan
Engineering Controls: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] An accessible safety shower and eyewash station are mandatory in the work area.[3]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with an absorbent, disposable liner.
-
Weighing and Aliquoting: If working with the solid form, carefully weigh the required amount in a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing.[6]
-
Spill Management: In the event of a small spill, use an appropriate absorbent material such as lime, soda ash, or sodium bicarbonate to neutralize and contain the substance.[7] The contained waste should then be carefully transferred to a labeled hazardous waste container.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled container.[7][8]
-
Neutralization (for solutions): If institutional policy allows, aqueous solutions of this compound may be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6.6 and 7.4 before disposal.[8][9] This should be done slowly and with caution in a fume hood.
-
Final Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management service.[7][10] Do not pour this compound waste down the drain.[7]
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3][11] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][11] Seek immediate medical attention.[3] |
Safe Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. SR-717 | STING agonist | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. leelinework.com [leelinework.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. What Is Wasting Acid? Understanding Acid Waste Management [greenflow.com]
- 9. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 10. chemischafvalnederland.nl [chemischafvalnederland.nl]
- 11. santos.com [santos.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
